molecular formula C4H4ClN3 B019991 2-Amino-4-chloropyrimidine CAS No. 3993-78-0

2-Amino-4-chloropyrimidine

Katalognummer: B019991
CAS-Nummer: 3993-78-0
Molekulargewicht: 129.55 g/mol
InChI-Schlüssel: DBGFGNCFYUNXLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-chloropyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C4H4ClN3 and its molecular weight is 129.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25184. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-chloropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-3-1-2-7-4(6)8-3/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGFGNCFYUNXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278978
Record name 2-Amino-4-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3993-78-0
Record name 3993-78-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25184
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3993-78-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-4-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-chloropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-Amino-4-chloropyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 2-amino-4-chloropyrimidine, a crucial intermediate in the pharmaceutical and agrochemical industries. This document details experimental protocols, reaction mechanisms, and comparative quantitative data to assist researchers in selecting and optimizing a suitable synthesis strategy.

Core Synthesis Routes

There are two principal methods for the synthesis of this compound: the chlorination of isocytosine (2-amino-4-hydroxypyrimidine) and the selective amination of 2,4-dichloropyrimidine. A microwave-assisted variation offers a more rapid alternative.

Method 1: Chlorination of Isocytosine

This widely-used method involves the conversion of the hydroxyl group in isocytosine to a chlorine atom using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃).

Method 2: Amination of 2,4-Dichloropyrimidine

This approach relies on the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with ammonia. The greater reactivity of the chlorine atom at the C4 position allows for selective replacement.

Method 3: Microwave-Assisted Synthesis

Microwave irradiation can be employed to accelerate the reaction between this compound and various amines, significantly reducing reaction times. While this is often used for derivatization, the principles can be applied to the primary synthesis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the primary synthesis methods, allowing for a direct comparison of their efficiency and reaction conditions.

Table 1: Synthesis of this compound via Chlorination of Isocytosine

ParameterValueReference
Starting MaterialIsocytosine[2]
ReagentPhosphorus oxychloride (POCl₃)[2]
Temperature80°C initially, then 120°C (reflux)[2]
Reaction Time1 hour at 80°C, then 3 hours at 120°C[2]
Yield76.4%[2]
Melting Point155.8-159.0°C[2]

Table 2: Synthesis of this compound via Amination of 2,4-Dichloropyrimidine

ParameterValueReference
Starting Material2,4-Dichloropyrimidine[2]
ReagentAmmonia[2]
Reaction Time3-5 hours (reflux)[2]
Yield84.4%[2]
Melting Point155.3-158.0°C[2]

Table 3: Microwave-Assisted Synthesis of this compound Derivatives

ParameterValueReference
Starting MaterialThis compound and substituted amine[3]
SolventAnhydrous propanol[3]
Temperature120-140°C[3]
Reaction Time15-30 minutes[3]

Experimental Protocols

Detailed Methodology for Method 1: Chlorination of Isocytosine

Materials:

  • Isocytosine

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane

  • Ethanol

  • Activated carbon

  • Ice

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and a reflux condenser, add phosphorus oxychloride and isocytosine.

  • Stir the mixture and heat to 80°C, maintaining this temperature for 1 hour.[2]

  • Increase the temperature to 120°C and allow the reaction to reflux for 3 hours.[2] During this time, absorb the tail gas with water to neutralize the hydrochloric acid byproduct.[2]

  • After reflux, distill the reaction mixture to recover excess phosphorus oxychloride.[2]

  • Carefully add the remaining reaction liquid dropwise into ice water, ensuring the temperature does not exceed 40°C.[2]

  • Perform a multi-stage extraction of the aqueous solution with dichloromethane.[2]

  • Separate the lower dichloromethane phase and treat it with activated carbon for decolorization, followed by filtration.[2]

  • Heat the filtrate to 40-60°C to remove the dichloromethane.[2]

  • Add 80g of ethanol to the residue and stir for 1 hour.[2]

  • Cool the mixture to below 0°C and allow it to crystallize for 2 hours.[2]

  • Filter the white solid product, which is this compound.[2]

Detailed Methodology for Method 2: Amination of 2,4-Dichloropyrimidine

Materials:

  • 2,4-Dichloropyrimidine

  • Ammonia

  • Ethanol

  • Dichloromethane

  • Petroleum ether

  • Water

Procedure:

  • In a three-necked flask, combine 2,4-dichloropyrimidine and ammonia.

  • Stir the mixture and reflux for 3-5 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).[2]

  • Once the reaction is complete, cool the mixture to room temperature and filter the crude product.[2]

  • Wash the crude product successively with 200 mL of ethanol and 500 mL of water.[2]

  • Dry the product and then recrystallize it from a 1:1 mixture of dichloromethane and petroleum ether to obtain the pure white solid of this compound.[2]

Visualizations

Synthesis Pathways

Synthesis_Pathways cluster_method1 Method 1: Chlorination cluster_method2 Method 2: Amination Isocytosine Isocytosine 2-Amino-4-chloropyrimidine_1 This compound Isocytosine->2-Amino-4-chloropyrimidine_1  POCl₃, 120°C POCl3 POCl3 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine 2-Amino-4-chloropyrimidine_2 This compound 2,4-Dichloropyrimidine->2-Amino-4-chloropyrimidine_2  NH₃, Reflux Ammonia Ammonia

Caption: Overview of the two primary synthesis routes for this compound.

Reaction Mechanisms

Reaction_Mechanisms cluster_mech1 Mechanism 1: Chlorination of Isocytosine (Proposed) cluster_mech2 Mechanism 2: SNAr of 2,4-Dichloropyrimidine Isocytosine_m Isocytosine (Keto form) Enol_form Isocytosine (Enol form) Isocytosine_m->Enol_form Tautomerization O-Phosphorylated O-Phosphorylated Intermediate Enol_form->O-Phosphorylated + POCl₃ - HCl Chlorinated_product This compound O-Phosphorylated->Chlorinated_product Nucleophilic attack by Cl⁻ - PO₂Cl₂⁻ Dichloropyrimidine_m 2,4-Dichloropyrimidine Meisenheimer_complex Meisenheimer Complex (Resonance Stabilized) Dichloropyrimidine_m->Meisenheimer_complex Nucleophilic attack by NH₃ at C4 Product_m This compound Meisenheimer_complex->Product_m Elimination of Cl⁻ - H⁺

Caption: Proposed reaction mechanisms for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reagents + Solvent) Start->Reaction_Setup Heating Heating and Reflux Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Monitoring->Heating Incomplete Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, MP) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for the synthesis of this compound.

Safety Precautions

The synthesis of this compound involves hazardous materials that require strict safety protocols.

  • Phosphorus oxychloride (POCl₃): This substance is highly corrosive and toxic. It reacts violently with water. All handling must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • General Precautions: Standard laboratory safety practices should be followed, including the use of eye protection and gloves. Reactions should be performed in a well-ventilated area. Ensure that appropriate spill containment and emergency procedures are in place.

References

An In-depth Technical Guide to 2-Amino-4-chloropyrimidine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-chloropyrimidine is a pivotal heterocyclic compound widely utilized as a key intermediate in the synthesis of a diverse array of biologically active molecules, particularly in the pharmaceutical and agrochemical industries. Its unique structural arrangement, featuring both an amino and a chloro substituent on the pyrimidine ring, imparts a versatile reactivity profile, making it a valuable building block for drug discovery and development. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic methodologies of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identifiers

The structural formula of this compound is characterized by a pyrimidine ring substituted with an amino group at the C2 position and a chlorine atom at the C4 position.

Table 1: Structural Identifiers for this compound

IdentifierValue
IUPAC Name 4-chloropyrimidin-2-amine
CAS Number 3993-78-0
Molecular Formula C₄H₄ClN₃
SMILES Nc1nccc(Cl)n1
InChI InChI=1S/C4H4ClN3/c5-3-1-2-7-4(6)8-3/h1-2H,(H2,6,7,8)
InChIKey DBGFGNCFYUNXLD-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 129.55 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 155-160 °C (decomposes)[2]
Boiling Point 314.6 ± 34.0 °C at 760 mmHg (Predicted)
Solubility Soluble in dimethyl sulfoxide (DMSO).[3]
Storage Temperature 2-8°C[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrimidine ring and the protons of the amino group. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atoms in the ring. For the related compound, 2,6-diamino-4-chloro-pyrimidine N-oxide, the amino protons appear as distinct signals.[4]

  • ¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the four carbon atoms in the pyrimidine ring. The carbons attached to the chlorine and amino groups, as well as the other ring carbons, will have characteristic chemical shifts. For the analogous 2-Amino-4,6-dichloropyrimidine, ¹³C NMR data is available and can serve as a reference.[2]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Amino-4,6-dichloropyrimidine (Reference)

NucleusPredicted Chemical Shift (δ ppm)MultiplicitySolvent
¹H ~7.0 - 8.0Broad SingletDMSO-d₆
~6.5 - 7.5SingletDMSO-d₆
¹³C Varies-DMSO-d₆

Note: These are predicted values for a related compound and may differ from the experimental values for this compound.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the N-H stretching of the amino group, C=N and C=C stretching of the pyrimidine ring, and the C-Cl stretching vibration. For the related compound 2-amino-4,6-dichloropyrimidine, the N-H stretching vibrations are observed in the range of 3390-3470 cm⁻¹, and C-Cl vibrations are also identified.[6]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of chlorine, HCN, and other small neutral molecules, providing valuable structural information. The mass spectrum of the isomeric 2-Amino-5-chloropyrimidine shows a clear molecular ion peak.[7]

Experimental Protocols: Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The two most common methods are detailed below.

Method 1: From Isocytosine

This method involves the chlorination of isocytosine using phosphorus oxychloride.

Experimental Procedure:

  • To a reaction vessel, add phosphorus oxychloride and isocytosine.

  • Stir the mixture and heat to 80°C for 1 hour.

  • Increase the temperature to 120°C and reflux for 3 hours. The off-gas (HCl) should be trapped.

  • After reflux, distill off the excess phosphorus oxychloride.

  • Carefully add the reaction mixture dropwise into ice water, maintaining the temperature below 40°C.

  • Extract the aqueous solution multiple times with dichloromethane.

  • Treat the combined organic layers with activated carbon for decolorization and filter.

  • Remove the dichloromethane by heating the filtrate to 40-60°C.

  • Add ethanol to the residue and stir for 1 hour.

  • Cool the mixture to below 0°C to induce crystallization.

  • After 2 hours, filter the white solid, wash with cold ethanol, and dry to obtain this compound.

Method 2: From 2,4-Dichloropyrimidine

This method involves the amination of 2,4-dichloropyrimidine.

Experimental Procedure:

  • In a three-necked flask, combine 2,4-dichloropyrimidine and a solution of ammonia.

  • Stir the mixture and reflux for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and filter the crude product.

  • Wash the solid sequentially with ethanol and water.

  • Recrystallize the crude product from a mixture of dichloromethane and petroleum ether (1:1 v/v).

  • Dry the purified white solid to yield this compound.

Logical Relationships and Workflows

The synthesis of this compound can be visualized as a workflow starting from common precursors. The following diagram illustrates the two primary synthetic pathways.

Synthesis_of_2_Amino_4_chloropyrimidine Isocytosine Isocytosine Reaction1 Chlorination Isocytosine->Reaction1 POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Reaction1 Product This compound Reaction1->Product Method 1 Dichloropyrimidine 2,4-Dichloropyrimidine Reaction2 Amination Dichloropyrimidine->Reaction2 Ammonia Ammonia (NH₃) Ammonia->Reaction2 Reaction2->Product Method 2

Caption: Synthetic pathways to this compound.

Applications in Drug Development

This compound serves as a versatile scaffold in the design and synthesis of numerous pharmaceutical agents. Its ability to undergo further functionalization at the chloro and amino positions allows for the generation of extensive compound libraries for screening. It is a known precursor in the synthesis of various kinase inhibitors and other therapeutic agents. For instance, derivatives of 2-aminopyrimidine have been investigated for their potential as anticancer, antiviral, and antimicrobial agents.[1][3]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a fundamentally important building block in medicinal chemistry and organic synthesis. Its well-defined chemical properties, versatile reactivity, and established synthetic routes make it an invaluable tool for the development of novel therapeutic agents. This technical guide provides a solid foundation of its chemical and structural characteristics to aid researchers in its effective utilization. Further exploration of its reactivity and the development of novel derivatives are expected to continue to yield promising candidates for future drug discovery efforts.

References

A Comprehensive Technical Guide to 2-Amino-4-chloropyrimidine (CAS: 3993-78-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chloropyrimidine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its unique chemical structure, featuring both an amino and a chloro substituent on a pyrimidine ring, allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery.[1][2] This technical guide provides an in-depth overview of the chemical properties, synthesis, applications, and safety considerations of this compound, tailored for professionals in the scientific community.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[3][4] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 3993-78-0[5][6]
Molecular Formula C₄H₄ClN₃[5][6]
Molecular Weight 129.55 g/mol [6][7]
Melting Point 155-160 °C (decomposes)[3][5][6]
Boiling Point 314.6 ± 34.0 °C at 760 mmHg[5]
Density 1.4 ± 0.1 g/cm³[5]
Flash Point 144.1 ± 25.7 °C[5]
Solubility Soluble in dimethyl sulfoxide (DMSO).[2]
Appearance White to off-white crystalline powder.[4]
Storage Store in a cool, dry place (2-8°C), under an inert atmosphere.[5][6]

Synthesis of this compound

There are several established methods for the synthesis of this compound. The two primary routes involve the chlorination of isocytosine or the amination of 2,4-dichloropyrimidine.[1]

Experimental Protocols

Method 1: Chlorination of Isocytosine [1]

This method involves the reaction of isocytosine with phosphorus oxychloride.

  • Materials: Isocytosine, Phosphorus oxychloride (POCl₃), Dichloromethane (CH₂Cl₂), Ethanol, Activated carbon, Ice.

  • Procedure:

    • In a reaction vessel, add phosphorus oxychloride and isocytosine.

    • Stir the mixture and heat to 80°C for 1 hour.

    • Increase the temperature to 120°C and reflux for 3 hours. The tail gas (HCl) should be absorbed with water.

    • After reflux, distill the reaction mixture to recover excess phosphorus oxychloride.

    • Carefully add the remaining reaction liquid dropwise into ice water, ensuring the temperature does not exceed 40°C.

    • Perform multiple extractions with dichloromethane.

    • To the combined lower dichloromethane phases, add activated carbon for decolorization and then filter.

    • Heat the filtrate to 40-60°C to remove the dichloromethane.

    • Add 80g of ethanol and stir for 1 hour.

    • Cool the mixture to below 0°C and allow it to crystallize for 2 hours.

    • Filter the mixture to collect the white solid product, this compound.

  • Yield: 76.4%

  • Melting Point: 155.8-159.0°C

Method 2: Amination of 2,4-Dichloropyrimidine [1]

This approach utilizes the reaction of 2,4-dichloropyrimidine with ammonia.

  • Materials: 2,4-Dichloropyrimidine, Ammonia, Ethanol, Water, Dichloromethane, Petroleum ether.

  • Procedure:

    • In a three-necked flask, add 2,4-dichloropyrimidine and ammonia.

    • Stir the mixture and reflux for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and filter to collect the crude product.

    • Wash the crude product sequentially with 200 mL of ethanol and 500 mL of water.

    • Dry the product and recrystallize it from a 1:1 mixture of dichloromethane and petroleum ether.

    • Dry the recrystallized product to obtain a white solid of this compound.

  • Yield: 84.4%

  • Melting Point: 155.3-158.0°C

Synthesis Workflow Diagrams

Synthesis_Method_1 Isocytosine Isocytosine Reaction Reaction (80°C, 1h -> 120°C, 3h) Isocytosine->Reaction POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Reaction Distillation Distillation (Recover POCl₃) Reaction->Distillation Quenching Quenching (Ice Water) Distillation->Quenching Extraction Extraction (DCM) Quenching->Extraction Decolorization Decolorization (Activated Carbon) Extraction->Decolorization Crystallization Crystallization (Ethanol, <0°C) Decolorization->Crystallization Product This compound Crystallization->Product

Caption: Workflow for the synthesis of this compound via chlorination of isocytosine.

Synthesis_Method_2 Dichloropyrimidine 2,4-Dichloropyrimidine Reaction Reaction (Reflux, 3-5h) Dichloropyrimidine->Reaction Ammonia Ammonia Ammonia->Reaction Filtration Filtration Reaction->Filtration Washing Washing (Ethanol, Water) Filtration->Washing Recrystallization Recrystallization (DCM/Petroleum Ether) Washing->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow for the synthesis of this compound via amination of 2,4-dichloropyrimidine.

Applications in Drug Discovery and Development

This compound is a cornerstone intermediate in the pharmaceutical industry due to its versatile reactivity.[1][2] The chloro group at the 4-position is susceptible to nucleophilic substitution, while the amino group at the 2-position can be further functionalized. This dual reactivity allows for the construction of complex molecular architectures.

Key applications include:

  • Anticancer Agents: It is a key intermediate in the synthesis of Imatinib (Gleevec®), a tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other cancers.[3] Derivatives of 2-aminopyrimidine have shown potential as anticancer agents by targeting various kinases.[8]

  • Antiviral Compounds: The scaffold is used to synthesize 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, which exhibit antiviral activity.[3]

  • Metabolic Disease Therapeutics: It serves as a starting material for a new series of pyrimidine compounds that act as glucagon-like peptide-1 (GLP-1) receptor agonists, which are important in the treatment of type 2 diabetes.[3]

  • Agrochemicals: The pyrimidine core is present in various insecticides and fungicides.[1][2]

  • Enzyme Inhibitors: Its derivatives are explored as inhibitors for various enzymes, including β-glucuronidase.[9]

Role as a Versatile Building Block

The following diagram illustrates the central role of this compound as a precursor to various classes of bioactive compounds through further chemical modifications.

Applications cluster_reactions Chemical Modifications cluster_products Bioactive Compound Classes Core This compound Nucleophilic_Subst Nucleophilic Substitution (at C4-Cl) Core->Nucleophilic_Subst Reacts with Nucleophiles Suzuki_Coupling Suzuki Coupling (at C4-Cl) Core->Suzuki_Coupling Reacts with Boronic Acids Amino_Func Amino Group Functionalization (at C2-NH₂) Core->Amino_Func Reacts with Electrophiles Anticancer Anticancer Agents (e.g., Kinase Inhibitors) Nucleophilic_Subst->Anticancer Antiviral Antiviral Agents Nucleophilic_Subst->Antiviral Antidiabetic Antidiabetic Agents (e.g., GLP-1 Agonists) Suzuki_Coupling->Antidiabetic Agrochemicals Agrochemicals Amino_Func->Agrochemicals

Caption: this compound as a central scaffold for generating diverse bioactive molecules.

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.

  • Hazard Statements:

    • H302: Harmful if swallowed.[6][7]

    • H315: Causes skin irritation.[6][7]

    • H318: Causes serious eye damage.[6][7]

    • H335: May cause respiratory irritation.[6][7]

  • Precautionary Statements:

    • P261: Avoid breathing dust.[6]

    • P280: Wear protective gloves/eye protection/face protection.[6]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • Personal Protective Equipment (PPE):

    • Use of a dust mask (type N95 or equivalent), chemical-resistant gloves, and safety goggles or a face shield is recommended.[6]

  • Incompatible Materials:

    • Strong oxidizing agents and acids.[2]

Always consult the material safety data sheet (MSDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined synthesis routes and versatile reactivity make it an indispensable tool for medicinal chemists and researchers in drug development. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in scientific research and development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-4-chloropyrimidine

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Understanding these properties is critical for its effective use in research and development, particularly in drug discovery and manufacturing.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Key physicochemical properties are summarized below.

PropertyValueReference
Molecular FormulaC₄H₄ClN₃[2][3]
Molecular Weight129.55 g/mol [2][3]
Melting Point155-160 °C (with decomposition)[1][2][4]
pKa3.55 ± 0.10 (Predicted)[5]
AppearanceWhite Solid[5]

Solubility Profile

The solubility of this compound has been reported in a limited number of solvents. The available data indicates its solubility in polar aprotic solvents.

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)Soluble[5][6]

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. The presence of a chlorine atom on the pyrimidine ring makes it susceptible to nucleophilic substitution reactions, particularly hydrolysis.

Stability ParameterObservations and ConditionsPotential Degradation ProductsReference
Thermal Stability Decomposes at its melting point of 155-160 °C.Not specified in literature.[2][4]
Hydrolytic Stability Susceptible to hydrolysis under both acidic and basic conditions. The chlorine atom can be displaced by a hydroxyl group.2-Amino-4-hydroxypyrimidine (Isocytosine)[7]
Photostability No specific photostability studies were found. However, related compounds can be sensitive to light.Not specified in literature.
Recommended Storage Store at 2-8°C in a dark place under an inert atmosphere.-[2][8]

Experimental Protocols

Detailed experimental protocols are essential for consistent and reliable results in solubility and stability studies.

Solubility Determination Protocol (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of this compound in a given solvent.

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

  • Calculation: The solubility is calculated from the concentration of the saturated solution.

Forced Degradation Study Protocol

Forced degradation studies are conducted to understand the degradation pathways and the intrinsic stability of a compound.[7]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol at a concentration of 1 mg/mL.[7][9]

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[7]

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.[7]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.[7]

    • Thermal Degradation (Solid State): Place a known amount of solid this compound in a controlled temperature oven at 80°C for 72 hours.[7]

    • Photolytic Degradation: Expose a solution of the compound in a photostable solvent (e.g., acetonitrile) to a UV lamp (e.g., 254 nm) for 24 hours.[7]

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to separate the parent compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the degradation products.[9]

Visualizations

Potential Degradation Pathway

A This compound B 2-Amino-4-hydroxypyrimidine (Isocytosine) A->B Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Potential hydrolytic degradation of this compound.

Experimental Workflow for Stability Study

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of This compound B1 Acidic Hydrolysis A->B1 B2 Basic Hydrolysis A->B2 B3 Oxidative Degradation A->B3 B4 Thermal Degradation A->B4 B5 Photolytic Degradation A->B5 C Sample at Time Points B1->C B2->C B3->C B4->C B5->C D HPLC-UV/MS Analysis C->D E Identify Degradants and Determine Purity D->E

Caption: Workflow for a forced degradation study.

Factors Affecting Stability

A Stability of This compound B1 pH B1->A B2 Temperature B2->A B3 Light B3->A B4 Oxidizing Agents B4->A B5 Moisture B5->A

Caption: Key factors influencing the stability of the compound.

Conclusion

This compound is a valuable building block in pharmaceutical synthesis. Its solubility in polar aprotic solvents and its susceptibility to hydrolysis are key characteristics that must be managed during its use and storage. The information and protocols provided in this guide are intended to assist researchers in handling this compound effectively and ensuring the integrity of their experimental results. Proper storage at low temperatures, protection from light, and in an inert atmosphere is crucial to minimize degradation.

References

Spectroscopic Data of 2-Amino-4-chloropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-chloropyrimidine (CAS No: 3993-78-0), a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a heterocyclic aromatic compound with the molecular formula C₄H₄ClN₃. Its structure, featuring a pyrimidine ring substituted with an amino group and a chlorine atom, makes it a versatile building block in medicinal chemistry. Understanding its spectroscopic properties is crucial for structural elucidation, purity assessment, and reaction monitoring. This guide presents a summary of its key spectroscopic data in a structured format, along with the methodologies for their acquisition.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the amino group protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine atom in the pyrimidine ring.

Proton Predicted Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-5~6.7Doublet~5.0
H-6~8.1Doublet~5.0
NH₂~5.5 - 6.5Broad Singlet-

Note: Data is predicted based on general principles and comparison with similar structures. The solvent used is typically DMSO-d₆.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon Predicted Chemical Shift (δ) ppm
C-2~163
C-4~161
C-5~108
C-6~157

Note: Data is predicted based on general principles and comparison with similar structures. The solvent used is typically DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by vibrations of the pyrimidine ring, the amino group, and the carbon-chlorine bond. The following data is based on the analysis of the closely related 2-Amino-4,6-dichloropyrimidine and serves as a strong approximation.[1]

Frequency (cm⁻¹) Intensity Assignment
~3470StrongN-H Asymmetric Stretch
~3390MediumN-H Symmetric Stretch
~1650StrongNH₂ Scissoring
~1580StrongC=C & C=N Stretching (Ring)
~1470MediumC=C & C=N Stretching (Ring)
~1225Very StrongC-H In-plane Bending
~811WeakC-H Out-of-plane Bending
~620MediumC-Cl Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method. The presence of chlorine results in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

m/z Relative Intensity (%) Assignment
129/131~100 / ~33[M]⁺ (Molecular Ion)
102Moderate[M - HCN]⁺
94Moderate[M - Cl]⁺
67Moderate[C₃H₃N₂]⁺

Note: The fragmentation pattern is predicted based on the structure and typical fragmentation of pyrimidine derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of the solid this compound sample is accurately weighed.

  • The sample is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • The tube is capped and gently agitated to ensure complete dissolution.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR:

    • A standard one-pulse sequence is used.

    • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.

    • The relaxation delay is set to an appropriate value (e.g., 1-2 seconds).

  • ¹³C NMR:

    • A proton-decoupled pulse sequence is used to simplify the spectrum.

    • The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • The relaxation delay may need to be adjusted for quantitative analysis.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Approximately 1-2 mg of the solid this compound sample is finely ground in an agate mortar and pestle.

  • About 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) is added to the mortar.

  • The sample and KBr are thoroughly mixed by grinding until a homogenous powder is obtained.

  • A portion of the mixture is transferred to a pellet-pressing die.

  • The die is placed in a hydraulic press and pressure is applied (typically 8-10 tons) to form a thin, transparent pellet.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • A background spectrum of a pure KBr pellet is recorded.

  • The sample pellet is placed in the sample holder of the spectrometer.

  • The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (Electron Ionization)

Sample Introduction:

  • A small amount of the solid this compound sample is placed in a capillary tube.

  • The sample is introduced into the mass spectrometer via a direct insertion probe.

  • The probe is heated to volatilize the sample into the ion source.

Data Acquisition:

  • Instrument: A mass spectrometer equipped with an electron ionization (EI) source is used.

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationships in data interpretation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Output Sample This compound Prep_NMR Dissolution in Deuterated Solvent Sample->Prep_NMR Prep_IR Grinding and Mixing with KBr Sample->Prep_IR Prep_MS Volatilization Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data NMR Spectrum (Chemical Shifts, Coupling Constants) NMR_Spec->NMR_Data IR_Data IR Spectrum (Wavenumbers, Transmittance) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z, Relative Abundance) MS_Spec->MS_Data

Caption: General workflow for the spectroscopic analysis of this compound.

Data_Interpretation_Logic cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data H_NMR ¹H NMR Structure Structural Elucidation H_NMR->Structure Proton Environment Connectivity C_NMR ¹³C NMR C_NMR->Structure Carbon Skeleton IR FT-IR IR->Structure Functional Groups MS Mass Spec MS->Structure Molecular Weight Fragmentation

Caption: Logical relationship of spectroscopic data to structural elucidation.

References

"2-Amino-4-chloropyrimidine" potential biological activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Biological Activities of 2-Amino-4-chloropyrimidine

Introduction

This compound is a heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery.[1] While the molecule itself is primarily recognized as a versatile synthetic intermediate, its pyrimidine core is a key pharmacophore found in numerous biologically active agents.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent inhibition of key enzymes implicated in cancer, viral infections, and metabolic disorders. This technical guide provides a comprehensive overview of the known biological activities associated with this compound derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Core Biological Activities: A Hub for Drug Scaffolds

The true potential of this compound lies in its utility as a starting material for a diverse array of bioactive molecules.[2] The chlorine atom at the C4 position is susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of extensive compound libraries.

dot

Caption: Synthetic utility of this compound.

Kinase Inhibition

Derivatives of this compound are prominent as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer.

VEGFR-2 and CDK1 Inhibition

A series of 2-amino-4-aryl-5-chloropyrimidines were found to be potent dual inhibitors of both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1).[3] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels required for tumor growth, while CDK1 is essential for cell cycle progression. Dual inhibition of these targets represents a promising strategy for cancer therapy.

Aurora Kinase Inhibition

Ortho-chlorophenyl substituted pyrimidines have been developed as exceptionally potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play essential roles in mitosis.[4] Dysregulation of Aurora kinases can lead to chromosomal instability and is a hallmark of many cancers. Certain derivatives with fluorine or chlorine substitutions demonstrated high potency.[4]

JAK2 and FLT3 Inhibition

Through rational, computer-aided drug design, 2-aminopyrimidine derivatives have been synthesized as dual inhibitors of Janus Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3).[5] Mutations in these kinases are associated with myeloproliferative neoplasms and acute myeloid leukemia, respectively.

MSK1 Covalent Inhibition

A novel series of chloropyrimidines was identified as covalent inhibitors of the C-terminal kinase domain (CTKD) of Mitogen- and Stress-activated Kinase 1 (MSK1).[6][7] The inhibitory mechanism involves a covalent bond formation via an SNAr reaction between the 2,5-dichloropyrimidine core and a cysteine residue (Cys440) in the kinase.[6][7]

dot

Kinase_Targets cluster_targets Kinase Targets AACP_Deriv 2-Aminopyrimidine Derivatives VEGFR2 VEGFR-2 AACP_Deriv->VEGFR2 inhibit CDK1 CDK1 AACP_Deriv->CDK1 inhibit Aurora Aurora Kinases AACP_Deriv->Aurora inhibit JAK2 JAK2 AACP_Deriv->JAK2 inhibit FLT3 FLT3 AACP_Deriv->FLT3 inhibit MSK1 MSK1 AACP_Deriv->MSK1 inhibit (covalent)

Caption: Key kinase targets of 2-aminopyrimidine derivatives.

Other Enzymatic and Cellular Activities

Beyond kinase inhibition, the this compound scaffold has been leveraged to target other critical biological systems.

  • Topoisomerase II Inhibition : The parent compound, this compound, has been reported to be a potent inhibitor of topoisomerase II, an enzyme essential for DNA replication.[8] This activity leads to DNA breakage and confers cytotoxic effects against various cancer cell lines, including prostate (DU145) and breast (MDA-MB-231) cancer cells.[8]

  • β-Glucuronidase Inhibition : Synthesized derivatives of 2-amino-4,6-dichloropyrimidine have shown significant inhibitory activity against β-glucuronidase.[9] Elevated levels of this enzyme are linked to conditions like colon cancer and urinary tract infections.

  • Antiviral Activity : The scaffold is used to synthesize 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, which possess antiviral properties.[2]

  • Anti-diabetic Potential : It serves as a substrate for creating novel pyrimidine compounds that act as glucagon-like peptide-1 (GLP-1) receptor agonists, which are used in the management of diabetes.[2]

  • Anti-tubercular Activity : 2,4-diaminopyrimidine derivatives have been synthesized and evaluated for their anti-tubercular potential, targeting enzymes like dihydrofolate reductase (DHFR) in the folate metabolic pathway of Mycobacterium tuberculosis.[10]

Quantitative Data Summary

The following tables summarize the reported quantitative data for various derivatives, highlighting their potency against different biological targets.

Target(s) Derivative Class Cell Line / Assay Potency (IC₅₀ / EC₅₀) Reference
Anticancer Activity
VEGFR-2 / CDK12-amino-4-aryl-5-chloropyrimidinesKinase AssaysPotent Inhibition (Specific values not detailed in abstract)[3]
Aurora Kinase AOrtho-chlorophenyl substituted pyrimidinesKinase Assay0.8 - 4 nM[4]
JAK2 / FLT34-piperazinyl-2-aminopyrimidines (Compound 14l)Kinase Assays1.8 nM (JAK2), 0.68 nM (FLT3)[5]
Proliferation4-piperazinyl-2-aminopyrimidines (Compound 14l)HEL cells0.84 µM[5]
Proliferation4-piperazinyl-2-aminopyrimidines (Compound 14l)Molm-13 cells0.019 µM[5]
ProliferationPyrimidine anchored derivatives (Compound 6)HCT116 cells89.24 ± 1.36 μM[11]
ProliferationPyrimidine anchored derivatives (Compound 6)MCF7 cells89.37 ± 1.17 μM[11]
Enzyme Inhibition
β-Glucuronidase2-amino-4,6-dichloropyrimidine derivative (Compound 24)Enzyme Assay2.8 ± 0.10 µM[9]

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for the synthesis and evaluation of these compounds.

General Synthesis of this compound Derivatives

A common synthetic route involves the nucleophilic substitution of the chlorine atom on the pyrimidine ring.

dot

Synthesis_Workflow Start Start: 2,4-dichloropyrimidine or Isocytosine Step1 Reaction with Ammonia or POCl₃ Start->Step1 AACP Intermediate: This compound Step1->AACP Step2 Nucleophilic Substitution (e.g., Suzuki coupling, Buchwald-Hartwig, Microwave-assisted reaction with amines) AACP->Step2 Library Library of 2-Aminopyrimidine Derivatives Step2->Library Screening Biological Screening (e.g., Kinase Assays, Cell Viability) Library->Screening Hit Hit Compound Identification & Optimization Screening->Hit

Caption: General workflow for synthesis and screening.

Method 1: Microwave-Assisted Synthesis [11]

  • Reactants : 2 mmol of 2-amino-4-chloro-pyrimidine and 2 mmol of a substituted amine are used.

  • Solvent & Base : 1 mL of anhydrous propanol is used as the solvent, with 200 μL of triethylamine added as a base.

  • Reaction Conditions : The mixture is transferred to a microwave reaction vial and heated to 120–140 °C for 15–30 minutes.

  • Monitoring : The reaction progress is monitored by Thin-Layer Chromatography (TLC).

  • Work-up : After cooling, the resulting precipitate is dispersed in a saturated sodium bicarbonate solution.

  • Extraction : The final product is extracted using ethyl acetate.

Method 2: Synthesis of Anti-tubercular Derivatives [10]

  • Starting Material : 2,4-diamino-6-hydroxypyrimidine is converted to 2,4-diamino-6-chloropyrimidine (compound 2) using phosphorus oxychloride (POCl₃).

  • Nucleophilic Substitution : Under an argon atmosphere, a solution of an appropriate alcohol (e.g., (S)-2,3-isopropylideneglycerol) in dry DMSO is treated with sodium hydride (NaH) and stirred for 1 hour at room temperature.

  • Coupling : Compound 2 is added to the mixture, which is then stirred at 90 °C for 8 hours.

  • Quenching and Extraction : The reaction is quenched with saturated ammonium chloride (NH₄Cl) and extracted three times with ethyl acetate. The combined organic layers are dried with sodium sulfate (Na₂SO₄), filtered, and concentrated.

  • Purification : The residue is purified by column chromatography.

Biochemical Assay: MSK1 Residence Time Analysis[6]

This "jump dilution" experiment is used to confirm a covalent mode of inhibition.

  • Pre-incubation : The test compound (at ~20x IC₅₀) is pre-incubated with inactive MSK1 for 3 hours in the absence of ATP to allow for covalent bond formation.

  • Dilution : The enzyme-inhibitor complex is then diluted into a buffer solution containing a high concentration of ATP (25 mM) and a peptide substrate (0.5 mM). The dilution effectively prevents further binding of any non-covalently attached inhibitor.

  • Kinetic Analysis : The formation of the product from the substrate is monitored kinetically for approximately 7 hours.

  • Interpretation : A non-covalent inhibitor will quickly dissociate, and enzyme activity will be fully recovered. A covalent inhibitor will show very little recovery of activity, resulting in a long estimated residence time.

Conclusion

This compound is a cornerstone intermediate in the development of targeted therapeutics. Its derivatives have demonstrated potent and diverse biological activities, most notably as inhibitors of protein kinases crucial to cancer cell signaling and proliferation. The chemical tractability of the scaffold allows for extensive structure-activity relationship (SAR) studies, leading to the discovery of highly potent and selective agents, including covalent inhibitors. Future research will likely continue to exploit this versatile core to develop novel drugs for a wide range of diseases, from oncology to infectious diseases and metabolic disorders. The synthesis protocols and assay methodologies outlined herein provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this important chemical class.

References

The Synthetic Versatility of 2-Amino-4-chloropyrimidine: A Technical Guide for Core Structure Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents, including kinase inhibitors, antibiotics, and anti-inflammatory drugs. 2-Amino-4-chloropyrimidine, in particular, serves as a versatile and crucial building block for the synthesis of a diverse array of these derivatives. Its reactivity profile, characterized by the electrophilic C4 position, allows for facile derivatization through various modern synthetic methodologies. This technical guide provides an in-depth overview of the key synthetic strategies, detailed experimental protocols, and comparative data for the synthesis of this compound analogs, aimed at researchers, scientists, and professionals in drug development.

The primary routes for derivatization involve the substitution of the C4-chloro atom, which is readily displaced by a range of nucleophiles. The two predominant and highly effective strategies for creating carbon-carbon and carbon-nitrogen bonds at this position are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling has revolutionized the synthesis of biaryl and amino-aryl structures. For this compound, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are the most powerful tools for introducing aryl, heteroaryl, and diverse amino functionalities.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C4 position of the pyrimidine ring and various aryl or heteroaryl boronic acids. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with a potentially coordinating substrate like 2-aminopyrimidine. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, are highly effective for coupling chloro-heteroarenes.[1]

A general workflow for the synthesis of 4-aryl-2-aminopyrimidine derivatives is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product A This compound G Suzuki-Miyaura Coupling A->G B Aryl/Heteroaryl Boronic Acid B->G C Pd Catalyst (e.g., Pd(PPh3)4, Pd2(dba)3) C->G D Ligand (e.g., SPhos, XPhos) D->G E Base (e.g., K2CO3, KF) E->G F Solvent (e.g., Dioxane/H2O) F->G H 4-Aryl-2-aminopyrimidine Derivative G->H

Figure 1: General workflow for Suzuki-Miyaura coupling.

Comparative Data for Suzuki-Miyaura Coupling:

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of 2,4-dichloropyrimidine, which serves as a relevant analogue for understanding the reactivity at the C4 position. The reaction consistently favors substitution at the C4 position.[2]

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1501571
24-MethoxyphenylPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1502081
33-AminophenylPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1502055
43-NitrophenylPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1502083
5Naphthyl-1-boronicPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1502072
6Furan-2-boronicPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1502065

Data adapted from microwave-assisted Suzuki coupling studies of 2,4-dichloropyrimidine.[2]

Detailed Experimental Protocol: Microwave-Assisted Suzuki Coupling [2]

  • Reagent Preparation: To a microwave reaction vial, add 2,4-dichloropyrimidine (1.0 equiv.), the respective arylboronic acid (1.1 equiv.), and K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).

  • Solvent Addition: Add a 2:1 mixture of 1,4-dioxane and water (total volume of 6 mL).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 150 °C and maintain for 15-20 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-chloropyrimidine product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[3][4] This reaction is instrumental in synthesizing 2,4-diaminopyrimidine derivatives, a common motif in kinase inhibitors. The reaction's success hinges on the selection of a suitable palladium catalyst, a sterically hindered phosphine ligand, and an appropriate base.[3]

Comparative Data for Buchwald-Hartwig Amination:

The following table presents data for the amination of 2,4-dichloropyridine, a substrate with similar electronic properties, demonstrating the feasibility and conditions for selective C-N bond formation.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1001895
24-MethoxyanilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1001893
33,5-DimethylanilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1001899
4MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1001885
5IndolePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1001875

Data adapted from studies on the regioselective amination of 2,4-dichloropyridine.[5]

Detailed Experimental Protocol: Buchwald-Hartwig Amination [5]

  • Inert Atmosphere: To a dry Schlenk tube under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., Xantphos, 0.04 equiv.), and the base (e.g., Cs₂CO₃, 1.4 equiv.).

  • Reagent Addition: Add the this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the 2,4-disubstituted pyrimidine product.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a classical and often highly efficient method for functionalizing electron-deficient (hetero)aromatic rings like this compound. The reaction involves the attack of a nucleophile at the C4 position, displacing the chloride. This method is particularly effective for reactions with strong nucleophiles such as amines, alkoxides, and thiolates.

G cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Product Classes Start This compound Process SNAr Reaction (Base, Solvent, Heat) Start->Process Amine R₂NH (Amines) Amine->Process Alcohol ROH (Alcohols) Alcohol->Process Thiol RSH (Thiols) Thiol->Process Prod_Amine 2,4-Diaminopyrimidines Process->Prod_Amine from R₂NH Prod_Alkoxy 4-Alkoxy-2-aminopyrimidines Process->Prod_Alkoxy from ROH Prod_Thio 4-Thioether-2-aminopyrimidines Process->Prod_Thio from RSH

Figure 2: Versatility of SNAr on this compound.

Comparative Data for SNAr Reactions:

The following data is derived from the reaction of various amines with this compound under microwave conditions, highlighting the efficiency of this method.[6]

EntryAmineSolventTemp (°C)Time (min)Yield (%)
14-MethylpiperazinePropanol120-14015-3054
2AnilinePropanol120-14015-3078
34-ChloroanilinePropanol120-14015-3075
44-FluoroanilinePropanol120-14015-3072
54-MethylanilinePropanol120-14015-3081
61-(3-Aminopropyl)imidazolePropanol120-14015-3065

Data adapted from a microwave-assisted synthesis study.[6]

Detailed Experimental Protocol: Microwave-Assisted SNAr with Amines [6]

  • Reagent Preparation: In a microwave reaction vial, combine this compound (1.0 equiv., 2 mmol) and the desired substituted amine (1.0 equiv., 2 mmol).

  • Solvent and Base Addition: Add anhydrous propanol (1 mL) followed by triethylamine (TEA) (200 µL).

  • Reaction: Seal the vial and heat in a microwave reactor to 120-140 °C for 15-30 minutes.

  • Monitoring: Monitor the reaction's completion using TLC.

  • Work-up: After cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Conclusion

This compound stands out as a cornerstone building block in synthetic and medicinal chemistry. The strategic application of modern synthetic methods, particularly palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, provides robust and versatile pathways to a vast chemical space of pyrimidine derivatives. The protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute synthetic campaigns toward novel and biologically active molecules. Careful selection of catalysts, ligands, bases, and reaction conditions is paramount to achieving high yields and selectivity in the derivatization of this valuable scaffold.

References

The Pivotal Role of 2-Amino-4-chloropyrimidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrimidine scaffold is a cornerstone in the architecture of therapeutic agents, owing to its presence in nucleobases and its ability to act as a versatile pharmacophore. Among its many derivatives, 2-amino-4-chloropyrimidine has emerged as a critical building block in medicinal chemistry, providing a gateway to a diverse array of biologically active molecules. Its strategic placement of amino and chloro substituents allows for selective functionalization, enabling the synthesis of compounds that target a wide range of biological entities, including protein kinases and other enzymes. This technical guide delves into the multifaceted role of this compound in drug discovery, detailing its synthesis, derivatization, and the biological activities of its progeny, with a focus on their applications in oncology and beyond.

Synthesis of this compound Derivatives: A General Overview

The synthetic utility of this compound lies in the differential reactivity of its substituent groups. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, providing a primary route for derivatization, while the amino group at the 2-position can be further modified. A general synthetic workflow for the derivatization of this compound is depicted below.

G cluster_start Starting Material cluster_reaction Nucleophilic Aromatic Substitution (SNAr) cluster_product Product cluster_optional Optional Further Modification This compound This compound Reaction Reaction (e.g., heating, microwave) This compound->Reaction Nucleophile (R-NH2, R-OH, etc.) Nucleophile (R-NH2, R-OH, etc.) Nucleophile (R-NH2, R-OH, etc.)->Reaction 2-Amino-4-substituted-pyrimidine 2-Amino-4-substituted-pyrimidine Reaction->2-Amino-4-substituted-pyrimidine Modification Modification of 2-amino group 2-Amino-4-substituted-pyrimidine->Modification Final Product Final Product Modification->Final Product

Caption: General workflow for the synthesis of 2-amino-4-substituted-pyrimidine derivatives.

Therapeutic Applications and Biological Activities

Derivatives of this compound have demonstrated significant potential across various therapeutic areas, most notably in oncology. The pyrimidine core often serves as a scaffold for inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.

Anticancer Activity: Targeting Protein Kinases

A substantial body of research has focused on the development of this compound derivatives as potent and selective kinase inhibitors. These compounds have been shown to target several key kinases implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 1 (CDK1), and Focal Adhesion Kinase (FAK).

The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.

G Growth_Factor Growth Factor (e.g., VEGF) Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Cellular_Response Cellular Response (Proliferation, Angiogenesis) Downstream_Signaling->Cellular_Response Leads to Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->Receptor_Tyrosine_Kinase Inhibits

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a this compound derivative.

The following tables summarize the in vitro activity of various this compound derivatives against different cancer-related targets and cell lines.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
2,4-Diamino PyrimidinesFAK1.87 - 2.75[1]
4-Arylamino PyrimidinesFAK3.7 - 108.0[2]
Aminopyrimidine DerivativesPLK46.7[3]
2-Arylamino-4-(piperidin-4-yloxy)pyrimidinesEGFRT790M/L858R4.902[4]
2,5-Dichloropyrimidine DerivativesMSK1-[5]

Table 2: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines

Compound ID/ClassCell LineEC50/IC50 (µM)Reference
Derivative 6HCT116 (Colon)89.24 ± 1.36[6]
Derivative 6MCF7 (Breast)89.37 ± 1.17[6]
Compound 9iH1975 (Lung)0.6210[4]
2,4-Diamino Pyrimidine (11b)PANC-1 (Pancreatic)0.98[1]
2,4-Diamino Pyrimidine (12f)PANC-1 (Pancreatic)0.55[1]
2,4-Diamino Pyrimidine (11b)BxPC-3 (Pancreatic)0.11[1]
2,4-Diamino Pyrimidine (12f)BxPC-3 (Pancreatic)0.15[1]
Compound 9kA549 (Lung)2.14[7]
Compound 13fA549 (Lung)1.98[7]
Compound 9kHCT-116 (Colon)3.59[7]
Compound 13fHCT-116 (Colon)2.78[7]
Compound 9kPC-3 (Prostate)5.52[7]
Compound 13fPC-3 (Prostate)4.27[7]
Compound 9kMCF-7 (Breast)3.69[7]
Compound 13fMCF-7 (Breast)4.01[7]
Other Biological Activities

Beyond oncology, this compound derivatives have shown promise in other therapeutic areas.

  • β-Glucuronidase Inhibition: Certain 2-aminopyrimidine derivatives have been identified as potent inhibitors of β-glucuronidase, an enzyme implicated in conditions like colon cancer and urinary tract infections.[8][9] One derivative demonstrated an IC50 value of 2.8 ± 0.10 µM, significantly more potent than the standard inhibitor.[8][9]

  • Antiviral Activity: The pyrimidine core is a well-established pharmacophore in antiviral drug design. While specific data on this compound derivatives is emerging, the structural similarity to known antiviral agents suggests potential in this area.[10]

  • Anti-opportunistic Infections: Some 2,4-diaminopyrimidine derivatives have been evaluated as inhibitors of dihydrofolate reductase (DHFR) from opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii, showing selective inhibition over the mammalian enzyme.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of this compound Derivatives (General Microwave-Assisted Protocol)

This protocol is adapted from a method for synthesizing various 2-amino-4-substituted-pyrimidine derivatives.[12]

  • Reactant Preparation: In a microwave reaction vial, combine this compound (2 mmol) and anhydrous propanol (1 mL).

  • Addition of Amine: Add the desired substituted amine (2 mmol) to the vial with stirring.

  • Base Addition: Introduce triethylamine (200 µL) to the reaction mixture.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 120–140 °C for 15–30 minutes.

  • Work-up: After cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Purify the crude product by a suitable method, such as column chromatography.

In Vitro Kinase Inhibition Assay (General Protocol for VEGFR-2)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against VEGFR-2 kinase.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection Prepare_Reagents Prepare Reagents: - Recombinant VEGFR-2 - Kinase Buffer - Substrate (e.g., peptide) - ATP Incubate_1 Incubate VEGFR-2 with Test Compound Prepare_Reagents->Incubate_1 Prepare_Compound Prepare Serial Dilutions of Test Compound Prepare_Compound->Incubate_1 Initiate_Reaction Initiate Kinase Reaction by adding ATP and Substrate Incubate_1->Initiate_Reaction Incubate_2 Incubate at Controlled Temperature Initiate_Reaction->Incubate_2 Stop_Reaction Stop Reaction Incubate_2->Stop_Reaction Quantify_Phosphorylation Quantify Substrate Phosphorylation (e.g., ELISA, Fluorescence) Stop_Reaction->Quantify_Phosphorylation Calculate_IC50 Calculate IC50 Value Quantify_Phosphorylation->Calculate_IC50

Caption: A generalized workflow for an in vitro VEGFR-2 kinase inhibition assay.

  • Reagent Preparation: Prepare solutions of recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

  • Compound Dilution: Prepare serial dilutions of the test compound in the kinase buffer.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the test compound dilutions.

  • Enzyme Addition: Add the VEGFR-2 enzyme to each well.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as ELISA, fluorescence-based assays, or radioisotope incorporation.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro β-Glucuronidase Inhibition Assay

The following is a common protocol for assessing β-glucuronidase inhibitory activity.[13][14]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 185 µL of 0.1 M acetate buffer (pH 7.0), 10 µL of β-glucuronidase solution, and 5 µL of the test compound solution.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes.

  • Substrate Addition: Add 50 µL of p-nitrophenyl-β-D-glucuronide (PNPG) to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader to quantify the amount of p-nitrophenol released.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

This compound has unequivocally established itself as a privileged scaffold in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives underscore its importance in the ongoing quest for novel therapeutic agents. The wealth of data on its application in targeting protein kinases highlights its significant contribution to the development of anticancer drugs. As research continues to uncover new biological targets and synthetic methodologies, the role of this compound in shaping the future of medicine is set to expand even further. This guide provides a comprehensive overview for researchers and drug development professionals, serving as a foundational resource for harnessing the full potential of this remarkable chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-4-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. For drug development professionals, the ability to efficiently construct diverse libraries of aminated compounds is critical for lead discovery and optimization. The 2-aminopyrimidine scaffold, in particular, is a privileged structure found in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents.

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 2-amino-4-chloropyrimidine. The focus is on providing practical guidance for researchers to successfully implement this transformation in their own laboratories. We will cover key aspects of the reaction, including the choice of catalyst, ligand, base, and solvent, and provide tabulated data for a range of reaction conditions.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C4-chloro position with a primary or secondary amine. The reaction proceeds through a catalytic cycle that is initiated by the oxidative addition of the chloropyrimidine to a palladium(0) complex. Subsequent coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination yields the desired N-substituted 2,4-diaminopyrimidine and regenerates the active palladium(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating both the oxidative addition and the reductive elimination steps and preventing unwanted side reactions.[1][2][3][4][5][6][7]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the Buchwald-Hartwig amination of this compound and related chloropyrimidines with various amines. These tables are designed to provide a starting point for reaction optimization.

Table 1: Buchwald-Hartwig Amination of this compound with Various Amines

AminePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene1101285
4-MethoxyanilinePd(OAc)₂ (5)RuPhos (10)K₂CO₃ (2.0)Dioxane1001878
MorpholinePd₂(dba)₃ (1)DavePhos (2)NaOtBu (1.4)Toluene100892
Piperidine[Pd(allyl)Cl]₂ (2.5)cataCXium A (5)K₃PO₄ (2.0)t-BuOH902488
BenzylaminePd(OAc)₂ (3)SPhos (6)Cs₂CO₃ (2.0)Dioxane1101675

Table 2: Catalyst and Ligand Screening for the Amination of this compound with Aniline

Palladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)P(t-Bu)₃ (4)NaOtBu (1.5)Toluene1101265
Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene1101285
[Pd(allyl)Cl]₂ (2)RuPhos (4)NaOtBu (1.5)Toluene1101290
Pd(OAc)₂ (2)JohnPhos (4)NaOtBu (1.5)Toluene1101272
Pd₂(dba)₃ (2)BINAP (4)NaOtBu (1.5)Toluene1101258

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound with Aryl Amines

This protocol provides a general method for the coupling of this compound with various aryl amines.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the aryl amine, the palladium precatalyst, the phosphine ligand, and sodium tert-butoxide.

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add anhydrous, degassed toluene to the reaction mixture via syringe.

  • Stir the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-amino-4-aminopyrimidine.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination of this compound

Microwave irradiation can significantly reduce reaction times. This protocol is adapted for microwave synthesis.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Ligand (e.g., RuPhos, 0.10 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (3 mL)

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, combine this compound, the amine, palladium acetate, RuPhos, and potassium carbonate.

  • Add anhydrous 1,4-dioxane to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.

Mandatory Visualization

Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_complex L-Pd(II)(Ar)Cl OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord R₂NH PdII_Amine_complex [L-Pd(II)(Ar)(NHR₂)]⁺Cl⁻ Amine_Coord->PdII_Amine_complex Deprotonation Deprotonation (Base) PdII_Amine_complex->Deprotonation Pd_Amido L-Pd(II)(Ar)(NR₂) Deprotonation->Pd_Amido - Base-H⁺Cl⁻ RedElim Reductive Elimination Pd_Amido->RedElim RedElim->Pd0 Ar-NR₂

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Diagram 2: Experimental Workflow for Buchwald-Hartwig Amination

Experimental_Workflow start Start reagents Combine Reactants: This compound, Amine, Pd Catalyst, Ligand, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitor Monitor Reaction Progress (TLC/LC-MS) reaction->monitor workup Reaction Workup: Cool, Dilute, Filter monitor->workup extraction Aqueous Extraction workup->extraction dry Dry Organic Layer extraction->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: 2-Amino-4-chloropyrimidine as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an ideal starting point for the design of potent and selective inhibitors. 2-Amino-4-chloropyrimidine, a readily available and versatile building block, serves as a crucial precursor for the synthesis of a diverse range of kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases. The chlorine atom at the 4-position provides a reactive handle for the introduction of various substituents through nucleophilic aromatic substitution, Suzuki coupling, and Buchwald-Hartwig amination reactions, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors. It includes synthetic methodologies, experimental protocols for kinase inhibition assays, and a summary of the biological activities of representative compounds.

Synthetic Methodologies

The functionalization of the this compound core is primarily achieved through reactions at the C4 position. The most common and effective methods include:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is susceptible to displacement by various nucleophiles, particularly amines. This reaction is often carried out under thermal or microwave conditions.

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki Coupling: This reaction allows for the formation of a C-C bond between the C4 position of the pyrimidine and a variety of aryl or heteroaryl boronic acids or esters.

    • Buchwald-Hartwig Amination: This method facilitates the formation of a C-N bond between the C4 position and a wide range of primary and secondary amines.

These synthetic strategies enable the generation of large libraries of 2,4-disubstituted pyrimidine derivatives for screening and optimization.

Experimental Workflow for Synthesis

G cluster_0 Starting Material cluster_1 Functionalization at C4 cluster_2 Product A This compound B Nucleophilic Aromatic Substitution (e.g., Amines) A->B SNAr C Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->C Pd-Catalysis D Buchwald-Hartwig Amination (Aryl/Alkyl Amines) A->D Pd-Catalysis E Library of 2,4-Disubstituted Pyrimidine Kinase Inhibitors B->E C->E D->E

Synthetic strategies for functionalizing this compound.

Experimental Protocols: Synthesis

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Microwave-Assisted)

This protocol describes a general method for the synthesis of 2-amino-4-(substituted-amino)pyrimidine derivatives.[1]

Materials:

  • This compound

  • Substituted amine (1.0 equivalent)

  • Triethylamine (TEA) (1.0 equivalent)

  • Anhydrous propanol

  • Microwave reactor

  • Thin-layer chromatography (TLC) plates

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a microwave reaction vial, add this compound (1 mmol) and anhydrous propanol (2 mL).

  • Add the substituted amine (1 mmol) to the suspension.

  • Add triethylamine (1 mmol, 0.14 mL) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120-140°C for 15-30 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction vial to room temperature.

  • Add saturated aqueous sodium bicarbonate solution to the reaction mixture and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-amino-4-(substituted-amino)pyrimidine derivative.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the synthesis of 2-amino-4-aryl/heteroaryl-pyrimidine derivatives.

Materials:

  • This compound

  • Aryl/heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask or sealed tube

Procedure:

  • To a Schlenk flask, add this compound (1 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-4-aryl/heteroaryl-pyrimidine.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of N-substituted-4-amino-2-aminopyrimidines.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask

Procedure:

  • In an oven-dried Schlenk flask, combine this compound (1 mmol), the palladium precatalyst (0.02 mmol), and the phosphine ligand (0.04 mmol).

  • Add the base (1.5 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, deoxygenated solvent (5 mL) followed by the amine (1.2 mmol).

  • Heat the reaction mixture to 100-120°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired N-substituted-4-amino-2-aminopyrimidine.

Application in Kinase Inhibitor Synthesis: Case Studies

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is linked to various cancers, making them attractive therapeutic targets. Several 2,4-disubstituted pyrimidine derivatives have been developed as potent Aurora kinase inhibitors.[2][3]

Table 1: Inhibitory Activity of 2,4-Disubstituted Pyrimidine Derivatives against Aurora Kinases [2][3]

Compound IDR Group at C4Aurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)
12a 4-(phenylamino)phenyl309293
13 N-(4-chloro-2-fluorophenyl)pyrrolidine-1-carboxamide38.6-
1 N-phenylpyrrolidine-1-carboxamide24.1-

Signaling Pathway:

G cluster_0 Mitotic Events cluster_1 Kinase cluster_2 Inhibitor A Centrosome Maturation B Spindle Assembly C Chromosome Segregation D Cytokinesis E Aurora Kinases (A and B) E->A E->B E->C E->D F 2,4-Disubstituted Pyrimidine Inhibitor F->E Inhibits

Simplified Aurora kinase signaling in mitosis.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors. Dysregulation of this pathway is implicated in autoimmune diseases and cancers. 2-Aminopyrimidine derivatives have been explored as dual inhibitors of JAK2 and FMS-like tyrosine kinase 3 (FLT3).[4][5]

Table 2: Inhibitory Activity of 2-Aminopyrimidine Derivatives against JAK Kinases [4][5]

Compound IDR Group at C4JAK2 IC₅₀ (nM)FLT3 IC₅₀ (nM)JAK3 IC₅₀ (nM)
11r 4-(4-methylpiperazin-1-yl)aniline2.010.51104.40
14l 4-(piperazin-1-yl)aniline with modifications1.80.68-

Signaling Pathway:

G A Cytokine B Cytokine Receptor A->B Binds C JAK B->C Activates D STAT C->D Phosphorylates E Gene Transcription (Proliferation, Differentiation, etc.) D->E Dimerizes and Translocates to Nucleus F 2-Aminopyrimidine Inhibitor F->C Inhibits

The JAK-STAT signaling pathway.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that plays a key role in cell growth and proliferation. Mutations and overexpression of EGFR are common in various cancers, making it a well-established drug target. The 2-aminopyrimidine scaffold is present in some EGFR inhibitors.

Table 3: Inhibitory Activity of Aminopyrimidine Derivatives against EGFR [6][7]

Compound IDScaffoldEGFR IC₅₀ (µM)
6c 2-((4-amino-6-(1,3-dioxoisoindolin-2-yl)pyrimidin-2-yl)thio)-N'-(benzylidene)acetohydrazide0.9
10b 6-amino-5-((alkylamino)(phenyl)methyl)pyrimidine-2,4(1H,3H)-dione0.7

Signaling Pathway:

G A EGF B EGFR A->B Binds C RAS-RAF-MEK-ERK Pathway B->C Activates D PI3K-AKT Pathway B->D Activates E Cell Proliferation, Survival, and Growth C->E D->E F Aminopyrimidine Inhibitor F->B Inhibits

Simplified EGFR signaling pathways.

Experimental Protocols: Kinase Inhibition Assays

The following are generalized protocols for in vitro kinase assays to determine the inhibitory potency (IC₅₀) of compounds. Specific conditions may need to be optimized for different kinases and assay formats.

Protocol 4: General In Vitro Kinase Assay (Luminescence-Based)

This protocol is based on the quantification of ATP remaining after the kinase reaction using a luciferase-based system.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

  • ATP solution

  • Test compound dilutions in DMSO

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • In a multi-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the recombinant kinase to each well (except the negative control).

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a luminometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Experimental Workflow for Kinase Assay

G A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Dispense Inhibitor and Kinase into Plate A->B C Initiate Reaction (Add Substrate/ATP) B->C D Incubate C->D E Stop Reaction and Add Detection Reagent D->E F Measure Signal (Luminescence) E->F G Data Analysis (Calculate IC50) F->G

General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of kinase inhibitors. The straightforward and efficient synthetic methodologies available for its functionalization, combined with its favorable binding properties, make it a cornerstone in modern drug discovery. The protocols and data presented in this document provide a foundation for researchers to design and synthesize novel 2-aminopyrimidine-based kinase inhibitors with therapeutic potential. Further exploration of the chemical space around this scaffold is likely to yield new and improved inhibitors for a variety of kinase targets.

References

Application Notes and Protocols for the Reaction of 2-Amino-4-chloropyrimidine with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2-amino-4-chloropyrimidine with various nucleophiles, a cornerstone transformation in medicinal chemistry for the synthesis of diverse, biologically active molecules. The pyrimidine scaffold is a privileged structure in numerous FDA-approved drugs, and functionalization at the 4-position is critical for modulating pharmacological properties.

The electron-deficient nature of the pyrimidine ring, enhanced by the chloro substituent, facilitates the attack of nucleophiles, leading to the displacement of the chloride ion. This reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The generally accepted mechanism for the nucleophilic substitution on this compound is a two-step addition-elimination process. The nucleophile attacks the electron-deficient C4 position of the pyrimidine ring, forming a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance. In the subsequent step, the chloride leaving group is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

General Experimental Workflow

A typical experimental procedure for the nucleophilic substitution on this compound is outlined below. Specific conditions will vary depending on the nucleophile and the desired product.

experimental_workflow start Start combine_reagents Combine this compound, Nucleophile, Solvent, and Base start->combine_reagents reaction Heat and Stir Reaction Mixture (Conventional or Microwave) combine_reagents->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purification Purify Crude Product (Column Chromatography, Recrystallization) workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for nucleophilic substitution.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the nucleophilic substitution of this compound with various nucleophiles.

Table 1: Reaction with Amine Nucleophiles

EntryAmine NucleophileSolventBaseTemperature (°C)TimeYield (%)Reference
14-MethylpiperazinePropanolTriethylamine120-140 (MW)15-30 min54
24-(4-Fluorophenyl)piperazinePropanolTriethylamine120-140 (MW)15-30 minN/A
3AnilineWaterHCl (0.1 equiv.)806 h91
44-FluoroanilineWaterHCl (0.1 equiv.)803 h94
5Various AnilinesNoneTriethylamine80-904-14 h78-84
64-(2-Fluorophenyl)piperazinePropanolTriethylamine120-140 (MW)15-30 min54
74-(4-Bromophenyl)piperazinePropanolTriethylamine120-140 (MW)15-30 min54

Table 2: Reaction with Thiol Nucleophiles

EntryThiol NucleophileSolventBaseTemperature (°C)TimeYield (%)Reference
1ThiophenolEthanolSodium EthoxideReflux2 hHigh
2Alkyl ThiolDMFSodium Hydroxide25-801-12 hN/A
3ThiophenolDMFK2CO3Room Temp.2 hN/A

Note: Detailed yield information for a broad range of thiol substitutions on this compound is less commonly reported in the literature. The provided examples are illustrative.

Table 3: Reaction with Alcohol/Alkoxide Nucleophiles

EntryAlcohol/Alkoxide NucleophileSolventBaseTemperature (°C)TimeYield (%)Reference
1Sodium MethoxideMethanol-Reflux1 h~70
2Sodium EthoxideEthanol-N/AN/AN/A
3Various AlcoholsCorresponding AlcoholSodium/Potassium HydroxideRoom Temp. to Reflux1-24 hN/A

Experimental Protocols

Protocol 1: Substitution with Amine Nucleophiles

Procedure A: Conventional Heating

  • To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., propanol, water, or ethanol), add the amine nucleophile (1.1-1.5 equiv.) and a base (e.g., triethylamine, 1.5-2.0 equiv.) if required.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up, typically by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 4-aminopyrimidine derivative.

Procedure B: Microwave-Assisted Synthesis

  • In a microwave reaction vial, combine this compound (1.0 equiv.), the amine nucleophile (1.1 equiv.), a base (e.g., DIPEA, 1.1 equiv.), and a solvent (e.g., ethanol or propanol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a short duration (10-30 minutes).

  • After cooling, work up and purify the product as described in Procedure A.

Protocol 2: Substitution with Thiol Nucleophiles
  • Prepare the thiolate in situ by dissolving the thiol (1.1 equiv.) in a solution of a base (1.1 equiv., e.g., sodium hydroxide, sodium ethoxide, or potassium carbonate) in the chosen solvent (e.g., Ethanol, DMF, DMSO) at room temperature.

  • Add this compound (1.0 equiv.) to the thiolate solution.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 h).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 4-(alkyl/arylthio)pyrimidine.

Protocol 3: Substitution with Alcohol/Alkoxide Nucleophiles
  • Generate the alkoxide in situ by carefully adding a base (1.1 equiv., e.g., sodium or potassium hydroxide) to the alcohol (which can also serve as the solvent) under an inert atmosphere. If using a different solvent, dissolve the alcohol (1.1 equiv.) in the solvent before adding the base.

  • Add this compound (1.0 equiv.) to the alkoxide solution.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).

  • Monitor the reaction's progress using TLC or LC-MS.

  • Upon completion, carefully quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with a suitable organic solvent.

  • Dry the organic phase, concentrate, and purify the crude product by column chromatography or distillation to obtain the desired 4-alkoxypyrimidine.

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Amino-4-substituted-pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2-aminopyrimidines are a pivotal class of heterocyclic compounds in medicinal chemistry and drug discovery, forming the core scaffold of numerous therapeutic agents, including kinase inhibitors for cancer therapy and anti-inflammatory drugs.[1][2] Traditional synthetic methods for these compounds often involve long reaction times, harsh conditions, and can result in low yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering significant reductions in reaction times, improved yields, and aligning with the principles of green chemistry.[3]

This document provides detailed application notes and protocols for the microwave-assisted synthesis of various 2-amino-4-substituted-pyrimidine derivatives, starting from the readily available precursor, 2-amino-4-chloropyrimidine.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation offers several key advantages over conventional heating methods for the synthesis of 2-aminopyrimidine derivatives:

  • Rapid Reaction Times: Reactions that typically take hours to days under conventional heating can often be completed in a matter of minutes.

  • Higher Yields: The efficient and uniform heating provided by microwaves often leads to cleaner reactions with fewer byproducts, resulting in higher isolated yields.

  • Increased Efficiency: The ability to rapidly screen various reaction conditions and starting materials accelerates the drug discovery process.

  • Greener Chemistry: MAOS often allows for the use of smaller volumes of solvents or even solvent-free conditions, reducing the environmental impact of chemical synthesis.

Experimental Protocols

This section details the microwave-assisted synthesis of various 2-amino-4-substituted-pyrimidine derivatives via nucleophilic aromatic substitution of this compound with different amines.

General Protocol for Microwave-Assisted Synthesis

A mixture of this compound, a substituted amine, and a base in a suitable solvent is subjected to microwave irradiation in a sealed reaction vessel. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified.

Scheme 1: General reaction for the synthesis of 2-amino-4-substituted-pyrimidine derivatives.

G This compound This compound Product 2-Amino-4-(substituted-amino)pyrimidine This compound->Product Amine R-NH2 Amine->Product Base Base (e.g., TEA) Microwave Microwave Irradiation (120-140 °C, 15-30 min) Base->Microwave Solvent Solvent (e.g., Propanol) Solvent->Microwave Microwave->Product

Caption: General workflow for the microwave-assisted synthesis.

Detailed Experimental Protocol: Synthesis of 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine

This protocol describes the synthesis of a specific derivative, 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine, which has shown potential anticancer activity.

Materials:

  • This compound (2 mmol)

  • 1-Methylpiperazine (2 mmol)

  • Triethylamine (TEA) (200 µL)

  • Anhydrous propanol (1 mL)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a microwave reaction vial, combine this compound (2 mmol) and anhydrous propanol (1 mL).

  • Stir the mixture at room temperature until the solid is suspended.

  • Add 1-methylpiperazine (2 mmol) to the reaction vial, followed by the addition of triethylamine (200 µL).[3]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 120-140 °C for 15-30 minutes.[4]

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following tables summarize the reaction conditions and biological activity data for a selection of synthesized 2-amino-4-substituted-pyrimidine derivatives.

Table 1: Microwave-Assisted Synthesis of 2-Amino-4-substituted-pyrimidine Derivatives

CompoundSubstituted AmineReaction Time (min)Yield (%)Melting Point (°C)
1 1-Methylpiperazine15-3054180
2 4-fluoroaniline15-30-165
3 4-aminopyridine15-30-200
4 4-bromoaniline15-30-245

Data extracted from Qureshi et al., 2022.[4]

Table 2: Anticancer Activity of Synthesized Derivatives

CompoundEC50 on HCT116 (µM)EC50 on MCF7 (µM)
1 209.17 ± 1.23221.91 ± 1.37
6 (a brominated derivative) 89.24 ± 1.3689.37 ± 1.17
Doxorubicin (Control) 2.00.98

Data extracted from Qureshi et al., 2022.[5]

Signaling Pathways and Mechanism of Action

2-Aminopyrimidine derivatives often exert their biological effects, particularly their anticancer activity, by inhibiting various protein kinases. These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and apoptosis. The inhibition of these kinases can disrupt the uncontrolled growth of cancer cells.

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[6] Their overexpression is linked to various cancers.[7] 2-Aminopyrimidine-based inhibitors can block the activity of Aurora kinases, leading to mitotic arrest and apoptosis.[8]

Aurora_Kinase_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Aurora_Kinase Aurora Kinase A/B Receptor->Aurora_Kinase Activates Centrosome_Maturation Centrosome Maturation Aurora_Kinase->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_Kinase->Spindle_Assembly Cytokinesis Cytokinesis Aurora_Kinase->Cytokinesis Apoptosis Apoptosis Aurora_Kinase->Apoptosis Inhibition leads to Cell_Proliferation Cell Proliferation Centrosome_Maturation->Cell_Proliferation Spindle_Assembly->Cell_Proliferation Cytokinesis->Cell_Proliferation Inhibitor 2-Aminopyrimidine Derivative Inhibitor->Aurora_Kinase

Caption: Inhibition of Aurora Kinase pathway by 2-aminopyrimidines.

Polo-like Kinase 1 (PLK1) Signaling Pathway

Polo-like kinase 1 (PLK1) is another key regulator of mitosis, and its overexpression is a common feature of many cancers.[9] Inhibition of PLK1 by small molecules, including 2-aminopyrimidine derivatives, can induce cell cycle arrest and apoptosis in cancer cells.[1]

PLK1_Pathway PLK1 Polo-like Kinase 1 (PLK1) Mitotic_Entry Mitotic Entry PLK1->Mitotic_Entry Spindle_Formation Spindle Formation PLK1->Spindle_Formation Cytokinesis Cytokinesis PLK1->Cytokinesis Apoptosis_Induction Apoptosis PLK1->Apoptosis_Induction Inhibition induces Cell_Cycle_Progression Cell Cycle Progression Mitotic_Entry->Cell_Cycle_Progression Spindle_Formation->Cell_Cycle_Progression Cytokinesis->Cell_Cycle_Progression Inhibitor 2-Aminopyrimidine Derivative Inhibitor->PLK1

Caption: PLK1 signaling pathway and its inhibition.

Cyclin-Dependent Kinase 9 (CDK9) Signaling Pathway

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription. In many cancers, CDK9 is overactive, leading to the continuous production of anti-apoptotic proteins that promote cell survival.[10][11] Inhibitors based on the 2-aminopyrimidine scaffold can block CDK9 activity, leading to the depletion of these survival proteins and inducing apoptosis in cancer cells.

CDK9_Pathway CDK9_CyclinT CDK9/Cyclin T Complex (P-TEFb) RNA_Pol_II RNA Polymerase II CDK9_CyclinT->RNA_Pol_II Phosphorylates Transcription_Elongation Transcription Elongation RNA_Pol_II->Transcription_Elongation Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (e.g., Mcl-1, Bcl-2) Transcription_Elongation->Anti_Apoptotic_Proteins Cell_Survival Cancer Cell Survival Anti_Apoptotic_Proteins->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibition leads to Inhibitor 2-Aminopyrimidine Derivative Inhibitor->CDK9_CyclinT

Caption: CDK9-mediated transcription and its inhibition.

IKK/NF-κB Signaling Pathway

The IκB kinase (IKK) complex is a central regulator of the NF-κB signaling pathway, which is involved in inflammation and cancer cell proliferation and survival.[12][13] Certain 2-aminopyrimidine derivatives have been developed as IKK-2 inhibitors, thereby blocking the activation of NF-κB and its downstream pro-survival effects.

NFkB_Pathway Stimuli Pro-inflammatory Stimuli IKK_Complex IKK Complex (IKKα/β/γ) Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Induces Inhibitor 2-Aminopyrimidine Derivative Inhibitor->IKK_Complex

Caption: The IKK/NF-κB signaling pathway and its inhibition.

Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and environmentally friendly approach to generating libraries of 2-amino-4-substituted-pyrimidine derivatives. These compounds show significant promise as anticancer agents through the inhibition of key signaling pathways involved in cell cycle regulation and survival. The protocols and data presented herein serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of this important class of molecules for novel therapeutic applications.

References

Application Notes and Protocols: 2-Amino-4-chloropyrimidine in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chloropyrimidine is a versatile heterocyclic building block extensively utilized in the synthesis of a wide array of biologically active molecules, particularly in the development of novel anticancer agents. Its unique chemical structure, featuring a reactive chlorine atom at the 4-position and an amino group at the 2-position, allows for facile diversification through nucleophilic substitution and other chemical transformations. This enables the generation of large libraries of pyrimidine-based compounds for screening against various cancer targets. Many derivatives have shown significant potential by targeting key signaling pathways involved in tumor growth, proliferation, and survival, such as those mediated by protein kinases.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anticancer agents derived from this compound, with a focus on kinase inhibitors.

Synthetic Applications of this compound

The primary synthetic utility of this compound in anticancer drug discovery lies in the nucleophilic substitution of the chlorine atom at the C4 position. This reaction is typically carried out with various amines, such as anilines and piperazines, to introduce diverse pharmacophores that can interact with the active sites of target proteins.

A general reaction scheme involves the coupling of this compound with a desired amine, often under thermal or microwave-assisted conditions, to yield 2-amino-4-substituted pyrimidine derivatives.

General Synthetic Workflow

Synthetic Workflow start This compound reaction Nucleophilic Aromatic Substitution (Microwave or Conventional Heating) start->reaction reagent Substituted Amine (e.g., aniline, piperazine) reagent->reaction product 2-Amino-4-(substituted-amino)pyrimidine Derivative reaction->product purification Purification (e.g., Column Chromatography, Recrystallization) product->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Anticancer Agent Candidate characterization->end

Caption: General workflow for synthesizing anticancer agents from this compound.

Target Signaling Pathways

Derivatives of this compound have been shown to inhibit various protein kinases that are crucial for cancer cell signaling. Two prominent examples are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs).

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Inhibition of VEGFR-2 can block the downstream signaling cascade, leading to reduced tumor vascularization and growth.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src p38MAPK p38 MAPK VEGFR2->p38MAPK PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Proliferation Cell Proliferation p38MAPK->Proliferation Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Survival Cell Survival Akt->Survival Migration Cell Migration FAK->Migration VEGF VEGF VEGF->VEGFR2 Binds and Activates Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various derivatives synthesized from this compound.

Compound IDModification at C4 PositionCancer Cell LineIC50 / EC50 (µM)Reference
Derivative 6 4-(4-Bromophenyl)piperazin-1-ylHCT11689.24 ± 1.36[2]
MCF789.37 ± 1.17[2]
Derivative 1 4-(4-Methylpiperazin-1-yl)HCT116209.17 ± 1.23[2]
MCF7221.91 ± 1.37[2]
Compound 7d Substituted anilineA5499.19 - 13.17[3]
HepG211.94 - 18.21[3]
Compound 9s Substituted anilineA5499.19 - 13.17[3]
HepG211.94 - 18.21[3]
Compound 13n Substituted anilineA5499.19 - 13.17[3]
HepG211.94 - 18.21[3]
Compound SP2 Substituted N-phenylcyclopropane-1,1-dicarboxamideHT-294.07[4]
COLO-2054.98[4]
Compound IDTarget KinaseIC50 (µM)Reference
Compound SP2 VEGFR-26.82[4]
Pazopanib (Reference) VEGFR-2-[3]
Cabozantinib (Reference) VEGFR-20.045[4]

Experimental Protocols

Synthesis Protocol: Microwave-Assisted Synthesis of 2-Amino-4-(substituted-amino)pyrimidine Derivatives

This protocol is adapted from the microwave-assisted synthesis of this compound derivatives.[2]

Materials:

  • This compound

  • Substituted amine (e.g., 4-(4-bromophenyl)piperazine)

  • Anhydrous propanol

  • Triethylamine (TEA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Microwave reactor (e.g., CEM Discover)

  • Thin Layer Chromatography (TLC) plates

  • Rotary evaporator

Procedure:

  • To a microwave reaction vial, add this compound (2 mmol).

  • Add anhydrous propanol (1 mL) and stir at room temperature.

  • Add the substituted amine (2 mmol).

  • Add triethylamine (200 µL) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Set the reaction temperature to 120-140 °C and the time to 15-30 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Disperse the resulting precipitate in a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Biological Assay Protocol: Cell Viability (MTT) Assay

This protocol provides a general procedure for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37 °C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Biological Assay Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., a poly(Glu, Tyr) peptide)

  • Synthesized compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing the VEGFR-2 enzyme and substrate in the kinase buffer.

  • Add the synthesized compounds at various concentrations to the wells of a 384-well plate.

  • Add the enzyme/substrate mixture to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Biological Assay Protocol: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol describes the detection of apoptosis in cancer cells treated with the synthesized compounds.

Materials:

  • Cancer cell lines

  • Synthesized compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the synthesized compounds at their IC50 concentrations for 24-48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and collect any floating cells from the medium.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

This compound is a valuable scaffold for the development of novel anticancer agents, particularly kinase inhibitors. The straightforward and versatile chemistry of this starting material allows for the synthesis of diverse compound libraries. The protocols provided herein offer a foundation for researchers to synthesize and evaluate new this compound derivatives as potential cancer therapeutics. Further optimization of the pyrimidine core and its substituents can lead to the discovery of more potent and selective anticancer agents.

References

Application Notes and Protocols for the Functionalization of 2-Amino-4-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4-chloropyrimidine is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug development. Its structure features two key reactive sites: the chloro group at the C4 position, which is susceptible to nucleophilic displacement and palladium-catalyzed cross-coupling, and the amino group at the C2 position, which can be further modified. This versatility allows for the synthesis of diverse molecular scaffolds, particularly 2,4-disubstituted pyrimidines, which are prevalent in a wide array of biologically active compounds and approved pharmaceuticals.

These application notes provide detailed protocols for three primary classes of reactions used to functionalize this compound: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, activated by the electron-withdrawing chloro substituent at the C4 position, facilitates nucleophilic aromatic substitution. This reaction is a robust and widely used method for introducing a variety of amine, alkoxy, and thioether functionalities.

Application Notes: Amination via SNAr

The reaction of this compound with primary or secondary amines is a common strategy for synthesizing 2,4-diaminopyrimidine derivatives. The reaction typically proceeds by heating the pyrimidine substrate with the desired amine in a suitable solvent, often with an added base to scavenge the HCl byproduct. Microwave-assisted synthesis can significantly reduce reaction times.[1]

Data Presentation: SNAr Amination Reactions
NucleophileReagents & ConditionsProductYield (%)Reference
AmmoniaMethanol, NH₃, 150-170 °C, sealed vessel2,4-DiaminopyrimidineN/A[2]
Substituted AminesPropanol, Triethylamine, 120-140 °C, 15-30 min (Microwave)4-(Substituted-amino)pyrimidin-2-amineVaries[1]
4-MethylpiperazinePropanol, Triethylamine, 120-140 °C, 15-30 min (Microwave)4-(4-methylpiperazin-1-yl)pyrimidin-2-amine54%[1]
Experimental Protocol: Microwave-Assisted SNAr Amination[2]
  • Preparation : In a microwave reaction vial, combine this compound (2.0 mmol, 1.0 equiv.) and anhydrous propanol (1 mL).

  • Reagent Addition : Add the desired substituted amine (2.0 mmol, 1.0 equiv.) to the stirring mixture at room temperature.

  • Base Addition : Introduce triethylamine (200 µL) into the reaction vial.

  • Reaction : Seal the vial and heat the reaction in a microwave reactor at 120–140 °C for 15–30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

  • Extraction : Extract the product into ethyl acetate.

  • Purification : Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography, to yield the final product.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C4 position of the pyrimidine ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a variety of aryl or heteroaryl boronic acids.[3][4] This reaction is highly valued for its functional group tolerance and the stability of the boronic acid reagents.[4]

Application Notes

Successful Suzuki-Miyaura coupling requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), a suitable ligand, and a base.[3][5] The reaction is typically performed under an inert atmosphere to protect the catalyst from oxidation. For dichloropyrimidines, the C4 position is generally more reactive than the C2 position, allowing for regioselective functionalization.[3]

Data Presentation: Representative Suzuki-Miyaura Coupling
Boronic AcidCatalyst SystemBaseSolventConditionsProductYield (%)Reference
Phenylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100 °C, 15 min (Microwave)2-Amino-4-phenylpyrimidine~81% (model)[3]
Arylboronic AcidsPd₂(dba)₃, LigandK₃PO₄Dioxane80-110 °C2-Amino-4-arylpyrimidineVaries[5][6]
Experimental Protocol: Suzuki-Miyaura Coupling
  • Preparation : In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if required, a ligand.

  • Solvent Addition : Add a degassed solvent (e.g., Dioxane/water mixture).

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Work-up : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Extraction : Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification : Filter, concentrate the solvent under reduced pressure, and purify the crude residue by flash column chromatography to obtain the pure product.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[7] It offers a complementary and often milder alternative to classical SNAr methods, with a broad substrate scope that includes anilines, primary and secondary alkylamines.[7][8]

Application Notes

The catalytic system for Buchwald-Hartwig amination consists of a palladium precursor, a phosphine ligand, and a base. The choice of ligand is critical and often requires screening to optimize the reaction for a specific substrate combination.[9] The reaction mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][9]

Data Presentation: Representative Buchwald-Hartwig Amination
AmineCatalyst SystemBaseSolventConditionsProductYield (%)Reference
Primary/Secondary AminePd(OAc)₂, Phosphine LigandNaOt-Bu or K₃PO₄Toluene or Dioxane80-110 °C4-(Substituted-amino)pyrimidin-2-amineVaries[7][8]
DiarylaminePd₂(dba)₃, BrettPhosK₃PO₄t-BuOH100 °C4-(Diaryl-amino)pyrimidin-2-amineVaries[9]
Experimental Protocol: Buchwald-Hartwig Amination
  • Preparation : In a glovebox or a Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂ or a pre-catalyst, 2-5 mol%), the phosphine ligand (e.g., Xantphos, BrettPhos), and the base (e.g., K₃PO₄, 1.4-2.0 equiv.).

  • Reagent Addition : Add this compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), and the anhydrous solvent (e.g., t-BuOH, Toluene).

  • Reaction : Seal the vessel and heat the mixture with vigorous stirring at the specified temperature (e.g., 100 °C) for the required time (typically 12-24 hours).

  • Work-up : After cooling to room temperature, partition the mixture between an organic solvent (e.g., ethyl acetate or DCM) and water.

  • Extraction : Separate the layers and extract the aqueous phase with the organic solvent.

  • Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under vacuum. Purify the residue by flash column chromatography to yield the desired product.[9]

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Reactants (Pyrimidine, Nucleophile/Boronic Acid) reagents Add Catalyst, Ligand, Base, and Solvent start->reagents inert Establish Inert Atmosphere (e.g., Argon) reagents->inert heat Heat to Target Temperature inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool quench Quench Reaction & Extract with Solvent cool->quench purify Dry, Concentrate, & Purify (Chromatography) quench->purify char Characterize Product (NMR, MS) purify->char G Functionalization Pathways cluster_snar cluster_suzuki cluster_buchwald start This compound snar_prod 2,4-Diaminopyrimidines (Amines) 2-Amino-4-alkoxypyrimidines (Alcohols) start->snar_prod R-NH₂ or R-OH Base, Heat suzuki_prod 2-Amino-4-arylpyrimidines start->suzuki_prod Ar-B(OH)₂ Pd Catalyst, Base buchwald_prod 2,4-Diaminopyrimidines start->buchwald_prod R¹R²NH Pd Catalyst, Ligand, Base G Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)Ln pd2_add R¹-Pd(II)Ln-X pd0->pd2_add Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)Ln-R² pd2_add->pd2_trans Transmetalation (R²-B(OR)₂) pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product

References

Application of 2-Amino-4-chloropyrimidine in Agrochemical Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chloropyrimidine is a versatile heterocyclic building block with significant potential in the synthesis of novel agrochemicals. Its reactive chlorine atom at the 4-position allows for facile nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of functional groups. This reactivity, coupled with the inherent biological activity of the aminopyrimidine scaffold, makes it a valuable starting material for the development of new fungicides and herbicides. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the synthesis of agrochemically relevant compounds.

I. Application in Fungicide Synthesis: Anilinopyrimidine Analogs

Anilinopyrimidines are a well-established class of fungicides, with commercial examples like pyrimethanil and cyprodinil, known for their efficacy against a range of plant pathogens, including Botrytis cinerea (gray mold). The mode of action for many anilinopyrimidine fungicides involves the inhibition of methionine biosynthesis. This compound serves as a key precursor for the synthesis of novel anilinopyrimidine analogs.

A. General Synthetic Approach

The synthesis of 2-amino-4-anilinopyrimidine derivatives from this compound is typically achieved through a nucleophilic aromatic substitution reaction with a substituted aniline.

start This compound conditions Base (e.g., Et3N, K2CO3) Solvent (e.g., Propanol, DMF) Heat (Microwave or Conventional) start->conditions Reacts with reactant Substituted Aniline reactant->conditions product 2-Amino-4-(substituted-anilino)pyrimidine conditions->product Yields

General synthesis of 2-amino-4-anilinopyrimidines.
B. Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-(substituted-anilino)pyrimidines

This protocol is a general method adapted from literature for the efficient synthesis of a library of anilinopyrimidine derivatives.[1]

Materials:

  • This compound

  • Substituted anilines

  • Triethylamine (Et3N)

  • Anhydrous propanol

  • Microwave reactor vials

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

Procedure:

  • To a microwave reaction vial, add this compound (2 mmol).

  • Add anhydrous propanol (1 mL) and stir at room temperature.

  • Add the desired substituted aniline (2 mmol) to the reaction vial.

  • Add triethylamine (200 µL) to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120–140 °C for 15–30 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction vial to room temperature.

  • Disperse the resulting precipitate in a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

C. Quantitative Data: Fungicidal Activity of 2-Aminopyrimidine Derivatives

While specific data for agrochemicals derived directly from this compound is limited in the available literature, studies on analogous 2-aminopyrimidine structures provide valuable insights into their potential fungicidal efficacy. For instance, a series of 2-aminopyrimidine Schiff bases demonstrated significant fungicidal activity against various plant pathogens.[2]

Compound ID (Structure)Target FungusED₅₀ (µg/mL)[2]
Compound 5 (N-((4-(dimethylamino)phenyl)methylene)pyrimidin-2-amine)Rhizoctonia solani11.65
Compound 9 (N-(3,4,5-trimethoxybenzylidene)pyrimidin-2-amine)Rhizoctonia solani174
Carbendazim 50 WP (Commercial Fungicide)Rhizoctonia solani10

Note: These compounds were synthesized from 2-aminopyrimidine, not this compound. The data is presented to illustrate the fungicidal potential of the 2-aminopyrimidine scaffold.

II. Application in Herbicide Synthesis: Pyrimidinyl Aryloxyphenoxypropionate Analogs

Aryloxyphenoxypropionate (APP) herbicides are a significant class of agrochemicals used to control grass weeds. Their mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid biosynthesis in plants. The synthesis of novel APP herbicides can be achieved by coupling a pyrimidine moiety with an aryloxyphenoxypropionate core. This compound is a potential starting material for creating such herbicidal compounds.

A. General Synthetic Approach

The synthesis involves a nucleophilic aromatic substitution reaction where the oxygen atom of a substituted hydroxyphenoxypropionate displaces the chlorine atom of this compound.

start This compound conditions Base (e.g., K2CO3) Solvent (e.g., CH3CN) Reflux start->conditions Reacts with reactant (R)-2-(4-Hydroxyphenoxy)propanoate reactant->conditions product 2-Amino-4-(aryloxyphenoxy)pyrimidine Derivative conditions->product Yields fungicide Anilinopyrimidine Fungicide (e.g., Pyrimethanil analogue) enzyme Enzymes in Methionine Biosynthesis fungicide->enzyme inhibition Inhibition methionine Methionine enzyme->methionine protein Protein Synthesis methionine->protein growth Fungal Growth and Proliferation protein->growth herbicide APP Herbicide (Pyrimidinyl ether derivative) enzyme Acetyl-CoA Carboxylase (ACCase) herbicide->enzyme inhibition Inhibition malonyl_coa Malonyl-CoA enzyme->malonyl_coa acetyl_coa Acetyl-CoA acetyl_coa->enzyme fatty_acids Fatty Acid Biosynthesis malonyl_coa->fatty_acids membranes Cell Membrane Integrity fatty_acids->membranes growth Weed Growth membranes->growth

References

Troubleshooting & Optimization

Optimizing reaction conditions for "2-Amino-4-chloropyrimidine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of 2-Amino-4-chloropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: There are two primary methods for the synthesis of this compound:

  • Chlorination of Isocytosine: This involves the reaction of isocytosine (2-amino-4-hydroxypyrimidine) with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1]

  • Amination of 2,4-Dichloropyrimidine: This method involves reacting 2,4-dichloropyrimidine with ammonia.[1]

Q2: What are the typical yields for the synthesis of this compound?

A2: The yield of this compound can vary depending on the synthetic method and reaction conditions.

  • The chlorination of isocytosine with phosphorus oxychloride can result in a yield of approximately 76.4%.[1]

  • The amination of 2,4-dichloropyrimidine with ammonia has been reported to achieve a higher yield of around 84.4%.[1]

Q3: What are the most common byproducts in pyrimidine chlorination reactions?

A3: The most prevalent byproducts in pyrimidine chlorination reactions include:

  • Over-chlorinated pyrimidines : These occur when more chlorine atoms are introduced than desired, which can happen if the pyrimidine ring has multiple active sites.[2]

  • Hydrolyzed starting material (hydroxypyrimidine) : This can be a contaminant in the final product if the reaction is incomplete or if moisture is present.[2]

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Reaction

Potential Cause Suggested Solution
Insufficient Reaction Temperature Gradually increase the reaction temperature. For less reactive substrates, heating in a sealed reactor to temperatures of 140-160°C may be necessary.[2] For catalyst-free nucleophilic aromatic substitution (SNAr), high temperatures (e.g., 140°C in DMF) are often required.[3]
Inadequate Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and continue until the starting material is consumed.
Poor Solubility of Starting Material Consider using a co-solvent. Alternatively, solvent-free conditions in a sealed reactor can be effective.[2]
Moisture Contamination Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and reagents.[2]
Insufficient Activation (for less reactive substrates) The addition of a tertiary amine base such as pyridine, N,N-diisopropylethylamine (DIPEA), or triethylamine (TEA) can accelerate the reaction by helping to generate a more reactive intermediate.[2]

Problem 2: Significant Over-chlorination is Observed

Potential Cause Suggested Solution
High Reaction Temperature Lower the reaction temperature and carefully monitor the reaction's progress by TLC or LC-MS to determine the optimal temperature that favors the desired product.[2]
Prolonged Reaction Time Optimize the reaction time. Stop the reaction as soon as the starting material is consumed to prevent further chlorination of the desired product.[2]

Problem 3: Final product is contaminated with hydrolyzed starting material (hydroxypyrimidine)

Potential Cause Suggested Solution
Incomplete Reaction Increase the reaction temperature or time. Ensure the starting material is fully soluble or well-suspended in the reaction mixture.[2]
Moisture Contamination Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents and reagents.[2]
Hydrolysis During Workup Quench the reaction mixture by pouring it slowly onto ice or into an ice-cold basic solution (e.g., NaHCO₃ or Na₂CO₃ solution) with vigorous stirring. This neutralizes acidic byproducts like HCl that can catalyze hydrolysis. Immediately extract the product into an organic solvent.[2]

Experimental Protocols

Method 1: Chlorination of Isocytosine [1]

  • Add phosphorus oxychloride and isocytosine to a reaction vessel.

  • Stir the mixture and heat to 80°C for 1 hour.

  • Increase the temperature to 120°C and reflux for 3 hours. Absorb the tail gas with water.

  • After reflux, distill to recover the excess phosphorus oxychloride.

  • Carefully add the reaction liquid to ice water, maintaining the temperature below 40°C.

  • Perform a multi-stage extraction with dichloromethane.

  • To the lower dichloromethane phase, add activated carbon for decolorization and then filter.

  • Heat the filtrate to 40-60°C to remove the dichloromethane.

  • Add 80g of ethanol and stir for 1 hour.

  • Cool to below 0°C and allow to crystallize for 2 hours.

  • Filter to obtain the white solid product, this compound.

Method 2: Amination of 2,4-Dichloropyrimidine [1]

  • In a three-necked flask, combine 2,4-dichloropyrimidine and ammonia.

  • Stir and reflux the mixture for 3-5 hours, monitoring the reaction's completion using TLC.

  • Cool the reaction mixture to room temperature and filter.

  • Wash the crude product sequentially with ethanol (200 mL) and water (500 mL).

  • Dry the product and recrystallize it from a 1:1 mixture of dichloromethane and petroleum ether.

  • Dry the recrystallized product to obtain a white solid of this compound.

Visual Workflow and Troubleshooting

experimental_workflow cluster_synthesis Synthesis of this compound start Start method1 Method 1: Chlorination of Isocytosine start->method1 method2 Method 2: Amination of 2,4-Dichloropyrimidine start->method2 reaction Reaction method1->reaction method2->reaction workup Workup & Purification reaction->workup product This compound workup->product

Caption: Synthetic workflow for this compound.

troubleshooting_flowchart cluster_troubleshooting Troubleshooting Guide start Problem Encountered low_yield Low Yield / Incomplete Reaction? start->low_yield over_chlorination Over-chlorination? low_yield->over_chlorination No solution_low_yield Increase Temp/Time Check Solubility Anhydrous Conditions Add Base low_yield->solution_low_yield Yes hydrolysis Hydrolysis Contamination? over_chlorination->hydrolysis No solution_over_chlorination Lower Temperature Optimize Reaction Time over_chlorination->solution_over_chlorination Yes solution_hydrolysis Anhydrous Conditions Ice-cold Basic Quench Increase Temp/Time for Full Reaction hydrolysis->solution_hydrolysis Yes end Optimized Reaction hydrolysis->end No solution_low_yield->end solution_over_chlorination->end solution_hydrolysis->end

Caption: Troubleshooting flowchart for common reaction issues.

References

Technical Support Center: Reactions of 2-Amino-4-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-chloropyrimidine. The focus is on identifying and mitigating common side products in its reactions, particularly in nucleophilic aromatic substitution (SNAr).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am performing a nucleophilic aromatic substitution (SNAr) on this compound with an amine and I am observing a significant amount of a byproduct with a mass corresponding to the replacement of the chlorine with a hydroxyl group. What is happening and how can I prevent it?

A1: You are likely observing the formation of 2-Amino-4-hydroxypyrimidine due to hydrolysis. This is a common side reaction that can occur if water is present in your reaction mixture. The pyrimidine ring is activated towards nucleophilic attack, and water, although a weak nucleophile, can react, especially at elevated temperatures.

Troubleshooting Steps:

  • Ensure anhydrous conditions: Dry your solvent and glassware thoroughly before use. Use of freshly distilled solvents over a suitable drying agent is recommended.

  • Use anhydrous reagents: Ensure your amine nucleophile and any bases used are anhydrous.

  • Inert atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize exposure to atmospheric moisture.

  • Control reaction time and temperature: Prolonged reaction times and high temperatures can favor the hydrolysis side reaction. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

Q2: My reaction is sluggish, and upon increasing the temperature, I see the formation of several impurities, including a potential dimer of my starting material. What could be the cause and what is the likely structure of the dimer?

A2: Elevated temperatures can promote side reactions, including dimerization. The dimerization of this compound can occur through self-condensation, where the amino group of one molecule attacks the C4 position of another molecule, displacing the chloride. The likely structure of the dimer would be N-(2-amino-pyrimidin-4-yl)-pyrimidine-2,4-diamine.

Troubleshooting Steps:

  • Optimize reaction temperature: Instead of drastically increasing the temperature, try a more moderate increase or explore microwave-assisted synthesis which can sometimes promote the desired reaction at a lower overall temperature and shorter reaction time.[1]

  • Use a stronger base: A suitable base can deprotonate the amine nucleophile, increasing its nucleophilicity and potentially allowing the desired reaction to proceed at a lower temperature.

  • Consider a different solvent: The choice of solvent can influence reaction rates. A more polar aprotic solvent like DMF or DMSO might facilitate the desired SNAr reaction.

  • Catalyst: For less reactive amines, consider a palladium-catalyzed Buchwald-Hartwig amination as an alternative to SNAr.

Q3: I am using an alcohol as a solvent for my SNAr reaction and I am seeing a side product with a mass corresponding to the incorporation of the alcohol. What is this side product and how can I avoid it?

A3: You are observing a solvolysis side product where the alcohol solvent acts as a nucleophile, leading to the formation of a 4-alkoxy-2-aminopyrimidine. This is particularly prevalent when using a strong base, which can deprotonate the alcohol to form a more nucleophilic alkoxide.

Troubleshooting Steps:

  • Change the solvent: Switch to a non-nucleophilic solvent such as dioxane, toluene, DMF, or DMSO.

  • Avoid strong bases that generate alkoxides: If you must use an alcohol as a solvent, consider using a weaker, non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA).

  • Use the nucleophile as the solvent: If your amine nucleophile is a liquid at the reaction temperature, consider using it in excess as both the nucleophile and the solvent.

Summary of Reaction Yields

The following table summarizes yields for the synthesis of various 4-substituted-2-aminopyrimidine derivatives via SNAr reaction under different conditions.

NucleophileSolventBase/CatalystTemperature (°C)TimeYield (%)Reference
4-MethylpiperazinePropanolTriethylamine120-140 (MW)15-30 min54[1]
4-(4-Fluorophenyl)piperazinePropanolTriethylamine120-140 (MW)15-30 minN/A[1]
AnilineEthanol-160 (MW)10 minHigh[2]
Substituted AnilinesSolvent-freeTriethylamine80-905-14 h78-85[3][4]

Experimental Protocols

Protocol 1: General Procedure for SNAr with Amines (Microwave-Assisted)

This protocol is adapted from a procedure for the synthesis of 2-amino-4-chloro-pyrimidine derivatives.[1]

  • In a microwave reaction vial, add this compound (1.0 eq).

  • Add the desired amine nucleophile (1.0-1.2 eq).

  • Add anhydrous propanol as the solvent.

  • Add triethylamine (1.5-2.0 eq) as a base.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 120-140 °C for 15-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is dispersed in a saturated aqueous solution of sodium bicarbonate and the product is extracted with ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for SNAr with Amines (Conventional Heating)
  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF) in a round-bottom flask equipped with a condenser.

  • Add the amine nucleophile (1.1-1.5 eq) to the solution.

  • Add a base such as triethylamine or potassium carbonate (1.5-2.0 eq).

  • Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Pathway and Common Side Products

G cluster_main Main Reaction Pathway (SNAr) cluster_side Side Reactions A This compound C Desired Product (4-Substituted-2-aminopyrimidine) A->C Base, Solvent, ΔT E Hydrolysis Product (2-Amino-4-hydroxypyrimidine) A->E ΔT A->E F Dimerization Product A->F Self-condensation, ΔT A->F B Nucleophile (e.g., R-NH2) B->C D H2O (present as impurity) D->E

Caption: Reaction scheme for the SNAr of this compound and competing side reactions.

References

Technical Support Center: Troubleshooting 2-Amino-4-chloropyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This guide provides troubleshooting assistance for common issues encountered during palladium-catalyzed cross-coupling reactions with 2-Amino-4-chloropyrimidine. The following sections offer solutions to frequently asked questions (FAQs) and detailed experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems observed during coupling reactions involving this compound.

Q1: Why is my Suzuki-Miyaura coupling reaction showing low to no conversion?

A1: Low conversion in Suzuki-Miyaura couplings with this compound is a frequent challenge. The substrate's inherent properties, such as the electron-donating amino group and the coordinating pyrimidine nitrogens, can complicate the catalytic cycle.[1] Key areas to investigate include:

  • Catalyst Deactivation: The lone pair of electrons on the pyrimidine nitrogen can coordinate with the palladium catalyst, forming inactive species.[1] Additionally, the 2-amino group can also interfere with the catalyst.

  • Ineffective Catalyst System: this compound is an electron-rich heteroaryl chloride, which can make the oxidative addition step of the catalytic cycle sluggish.[2] Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.

  • Suboptimal Reagent Quality: Boronic acids are prone to degradation, and solvents must be anhydrous and thoroughly degassed to prevent catalyst oxidation.[1]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent. For challenging substrates, a thorough screening of these parameters is often necessary.

Troubleshooting Steps for Suzuki-Miyaura Coupling:

Problem Possible Cause Recommended Solution
Low or No Product Formation Ineffective catalyst system.Switch to a more active catalyst system. For electron-rich aryl chlorides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[1][2] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃.
Incorrect base selection.Screen a variety of bases. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings.[1]
Poor solvent choice.Optimize the solvent system. A mixture of an aprotic organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[1][3]
Reaction temperature is too low.Gradually increase the reaction temperature. Microwave irradiation can significantly accelerate the reaction and improve yields.[3]
Formation of Side Products Hydrodehalogenation (replacement of -Cl with -H).Ensure the reaction is under a strictly inert atmosphere (Argon or Nitrogen). Use rigorously degassed solvents.
Homocoupling of the boronic acid.This can be caused by the presence of oxygen. Thoroughly degas all reagents and the reaction vessel. Using a Pd(0) source directly can also minimize this side reaction.[2]

Q2: My Buchwald-Hartwig amination is failing. What should I check?

A2: The Buchwald-Hartwig amination is sensitive to several factors. The primary amino group on the pyrimidine ring can potentially compete in the reaction or inhibit the catalyst.

  • Catalyst Inhibition: The nitrogen atoms of the pyrimidine ring and the amino group can coordinate to the palladium catalyst, hindering its activity.[4]

  • Ligand Choice: The selection of the appropriate ligand is critical and is largely determined by the class of the amine nucleophile.[5]

  • Base Sensitivity: Strong bases like NaOtBu are commonly used but can be incompatible with certain functional groups.[2]

Troubleshooting Steps for Buchwald-Hartwig Amination:

Problem Possible Cause Recommended Solution
No Reaction Catalyst inhibition by the substrate.Use a higher catalyst and ligand loading. Employ bulky biarylphosphine ligands like Xantphos or XPhos to create a more reactive catalytic species.[4]
Unsuitable base.While strong bases like NaOtBu are common, weaker bases such as K₃PO₄ or Cs₂CO₃ may be more effective in some cases, potentially requiring higher temperatures.
Low Yield Incomplete reaction.Increase reaction time and/or temperature. Microwave heating can be beneficial.[6]
Steric hindrance from the amine.For bulky secondary amines, consider using ligands specifically designed for such substrates.
Decomposition Reaction temperature is too high.Optimize the temperature; excessive heat can lead to catalyst decomposition.

Q3: I'm having trouble with my Sonogashira coupling. What are the common pitfalls?

A3: Sonogashira couplings can be sensitive to the reaction conditions, particularly when using heteroaromatic halides.

  • Catalyst System: A standard Sonogashira reaction requires both a palladium catalyst and a copper(I) co-catalyst. The efficiency is highly dependent on the specific catalysts and ligands used.[7]

  • Amine Base: The amine base is not just a proton scavenger but also acts as a solvent in many cases. Its purity and choice are important.

  • Oxygen Sensitivity: The reaction should be performed under strictly anaerobic conditions to prevent the homocoupling of the alkyne (Glaser coupling).[1]

Troubleshooting Steps for Sonogashira Coupling:

Problem Possible Cause Recommended Solution
Low Yield or No Reaction Inactive catalyst.Ensure the palladium catalyst is active. PdCl₂(PPh₃)₂ is a common choice.[7] Ensure the copper(I) iodide is fresh and of high quality.
Insufficiently strong base.Triethylamine (Et₃N) is a common choice, but other amine bases can be screened.
Low reactivity of the alkyne.For less reactive alkynes, increasing the temperature may be necessary.
Alkyne Homocoupling Presence of oxygen.Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Complex Reaction Mixture Side reactions or decomposition.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating, which can lead to decomposition.

Data Presentation: Representative Reaction Conditions

The following tables summarize optimized conditions for Suzuki-Miyaura and Buchwald-Hartwig couplings on pyrimidine scaffolds. These serve as a starting point for developing a protocol for this compound.

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Arylboronic Acids (Microwave-Assisted) [3]

Catalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)Time (min)Yield (%)
Pd(PPh₃)₄ (3)-K₂CO₃ (3)1,4-Dioxane/H₂O (2:1)1001581
Pd(PPh₃)₄ (0.5)-K₂CO₃ (3)1,4-Dioxane/H₂O (2:1)1001575
Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (3)1,4-Dioxane10024h25
PdCl₂(PPh₃)₂ (5)-K₂CO₃ (3)1,4-Dioxane10024h36

Table 2: Buchwald-Hartwig Amination of N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine Precursors [4]

Palladium SourceLigandBaseSolventTemperatureYield (%)
PdCl₂(PPh₃)₂XantphosNaOtBuTolueneReflux82
PdCl₂(PPh₃)₂XantphosNaOtBuTolueneReflux31
PdCl₂(PPh₃)₂XantphosNaOtBuTolueneReflux27

Experimental Protocols

The following are generalized protocols that should be optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling (Microwave-Assisted)

This protocol is adapted from the successful coupling of 2,4-dichloropyrimidine.[3]

  • Preparation: To a microwave reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.1 - 1.5 equiv.), and K₂CO₃ (3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (2:1 v/v).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 100 °C for 15-20 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a general procedure for the amination of heteroaryl chlorides.[4][8]

  • Preparation: To a dry Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., Xantphos, XPhos), and the base (e.g., NaOtBu or Cs₂CO₃).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product as needed.

Protocol 3: Sonogashira Coupling

This is a generalized procedure for the Sonogashira coupling of a heteroaryl chloride with a terminal alkyne.[7]

  • Preparation: In a Schlenk flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 3-10 mol%).

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., DMF or THF) and an amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture. The crude product can be diluted with an organic solvent and washed with aqueous ammonium chloride to remove the amine hydrohalide salt.

  • Purification: Dry the organic layer, filter, concentrate, and purify the crude product by column chromatography.

Mandatory Visualizations

The following diagrams illustrate key catalytic cycles and a troubleshooting workflow.

Suzuki-Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln PdII_complex R¹-Pd(II)Ln-X Pd0->PdII_complex lab1 Oxidative Addition OxAdd Oxidative Addition Diorgano_PdII R¹-Pd(II)Ln-R² PdII_complex->Diorgano_PdII lab2 Transmetalation Transmetal Transmetalation Diorgano_PdII->Pd0 Product R¹-R² Diorgano_PdII->Product lab3 Reductive Elimination RedElim Reductive Elimination ArylHalide R¹-X (this compound) ArylHalide->Pd0 BoronicAcid R²-B(OR)₂ Base Base BoronicAcid->Base Base->Transmetal

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln PdII_halide Ar-Pd(II)Ln-X Pd0->PdII_halide Oxidative Addition PdII_amido Ar-Pd(II)Ln-NR¹R² PdII_halide->PdII_amido Amine Coordination & Deprotonation PdII_amido->Pd0 Reductive Elimination Product Ar-NR¹R² PdII_amido->Product ArylHalide Ar-X (this compound) ArylHalide->Pd0 Amine HNR¹R² Amine->PdII_halide Base Base Base->PdII_halide

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow start Failed Coupling Reaction (Low/No Yield) check_reagents 1. Check Reagent Quality - Purity of starting materials - Anhydrous/degassed solvents - Fresh base/boronic acid start->check_reagents check_conditions 2. Verify Reaction Conditions - Inert atmosphere maintained? - Correct temperature? - Adequate stirring? check_reagents->check_conditions Reagents OK success Successful Coupling check_reagents->success Issue Found & Fixed optimize_catalyst 3. Optimize Catalyst System - Screen different Pd sources (Pd(0) vs Pd(II)) - Screen bulky, electron-rich ligands - Increase catalyst loading check_conditions->optimize_catalyst Conditions OK check_conditions->success Issue Found & Fixed optimize_base_solvent 4. Optimize Base & Solvent - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) - Vary solvent/co-solvent ratio - Consider microwave heating optimize_catalyst->optimize_base_solvent No Improvement optimize_catalyst->success Improvement Seen optimize_base_solvent->success Improvement Seen

Caption: A logical workflow for troubleshooting a failed cross-coupling reaction.

References

Technical Support Center: Nucleophilic Substitution of 2-Amino-4-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with byproduct formation during the nucleophilic substitution of 2-Amino-4-chloropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the nucleophilic substitution of this compound?

A1: The most frequently encountered byproducts include:

  • Hydrolysis Product (2-Amino-4-hydroxypyrimidine): Formation of this byproduct is common when water is present in the reaction mixture, either as a solvent impurity or introduced during workup.

  • Di-substituted Products: These can form when using nucleophiles with multiple reactive sites (e.g., diamines) or under harsh reaction conditions that promote further reaction of the initially formed product.

  • Solvolysis Products: If the solvent is a nucleophile (e.g., ethanol, propanol), it can compete with the intended nucleophile to form the corresponding 4-alkoxy-2-aminopyrimidine.

  • Unreacted Starting Material: Incomplete reactions can lead to the presence of residual this compound in the final product.

Q2: How can I minimize the formation of the hydrolysis byproduct, 2-Amino-4-hydroxypyrimidine?

A2: To minimize hydrolysis, it is crucial to maintain anhydrous reaction conditions. This can be achieved by:

  • Using dry solvents and reagents.

  • Running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Avoiding aqueous workup procedures until the reaction is complete and the desired product is stable.

Q3: I am observing a significant amount of a di-substituted byproduct. How can I favor mono-substitution?

A3: To favor mono-substitution, consider the following strategies:

  • Stoichiometry Control: Use a 1:1 molar ratio of this compound to your nucleophile.

  • Reaction Temperature: Lowering the reaction temperature can often reduce the rate of the second substitution.

  • Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile, which can disfavor di-substitution.

  • Protecting Groups: If the nucleophile has multiple reactive sites, consider using a protecting group strategy to block all but the desired reactive site.

Q4: Can the amino group at the C2 position of this compound participate in side reactions?

A4: While the primary site of nucleophilic attack is the C4 position due to the electron-withdrawing nature of the pyrimidine ring and the good leaving group (chloride), the C2-amino group can potentially undergo side reactions under certain conditions, such as acylation or reaction with highly reactive electrophiles. However, in typical nucleophilic substitution reactions, its reactivity is significantly lower than the C4-chloro position.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. - If the reaction has stalled, consider increasing the reaction temperature or time.
Poor Nucleophilicity - If using a weak nucleophile, consider using a stronger base to deprotonate it and increase its nucleophilicity. - For alcohol nucleophiles, conversion to the corresponding alkoxide with a strong base (e.g., NaH) is often necessary.
Suboptimal Solvent - Ensure a suitable solvent is used. Polar aprotic solvents like DMF, DMSO, or NMP are often effective for SNAr reactions.
Product Degradation - If the product is unstable under the reaction conditions, try lowering the temperature and shortening the reaction time.
Issue 2: Presence of 2-Amino-4-hydroxypyrimidine as a Major Byproduct
Possible Cause Troubleshooting Steps
Presence of Water - Use freshly dried solvents. - Dry all glassware thoroughly before use. - Run the reaction under an inert atmosphere (N₂ or Ar).
Aqueous Workup - If possible, use a non-aqueous workup. - If an aqueous workup is necessary, perform it at a lower temperature and as quickly as possible.
Issue 3: Formation of Di-substituted Byproducts with Diamines
Possible Cause Troubleshooting Steps
High Nucleophile Concentration - Use a 1:1 or even a slight excess of the pyrimidine to the diamine. - Add the diamine dropwise to the reaction mixture.
High Reaction Temperature - Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

Data Presentation

The following table summarizes reaction conditions and yields for the nucleophilic substitution of this compound with various nucleophiles. Please note that quantitative data on byproduct formation is often not reported in the literature, and the primary yield of the desired product is provided.

Nucleophile Solvent Base Temperature (°C) Time Product Yield (%) Reference
4-MethylpiperazinePropanolTriethylamine120-140 (MW)15-30 min4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine54[1]
4-(4-Fluorophenyl)piperazinePropanolTriethylamine120-140 (MW)15-30 min4-(4-(4-Fluorophenyl)piperazin-1-yl)pyrimidin-2-amineNot Reported[2]
4-(Pyrimidin-2-yl)piperazinePropanolTriethylamine120-140 (MW)15-30 min4-(4-(Pyrimidin-2-yl)piperazin-1-yl)pyrimidin-2-amineNot Reported[1]
4-(4-Bromophenyl)piperazinePropanolTriethylamine120-140 (MW)15-30 min4-(4-(4-Bromophenyl)piperazin-1-yl)pyrimidin-2-amineNot Reported[1]
4-(2-Fluorophenyl)piperazinePropanolTriethylamine120-140 (MW)15-30 min4-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-2-amineNot Reported[1]

Experimental Protocols

Protocol 1: General Microwave-Assisted Synthesis of 2-Amino-4-(piperazin-1-yl)pyrimidine Derivatives[1]

This protocol describes a general method for the microwave-assisted nucleophilic substitution of this compound with various substituted piperazines.

Materials:

  • This compound

  • Substituted piperazine (e.g., 4-methylpiperazine)

  • Anhydrous propanol

  • Triethylamine

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • In a microwave reaction vial, combine this compound (2 mmol) and anhydrous propanol (1 mL).

  • Stir the mixture at room temperature.

  • Add the substituted piperazine (2 mmol) to the reaction vial.

  • Add triethylamine (200 µL) to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120-140 °C for 15-30 minutes. Monitor the reaction progress by TLC.

  • After cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

Mandatory Visualization

Byproduct_Formation_Workflow Troubleshooting Byproduct Formation in Nucleophilic Substitution Start Start: Nucleophilic Substitution of This compound Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis Desired_Product High Yield of Desired Product Analysis->Desired_Product Success Byproducts Significant Byproduct Formation Analysis->Byproducts Problem Hydrolysis Hydrolysis Byproduct: 2-Amino-4-hydroxypyrimidine Byproducts->Hydrolysis Disubstitution Di-substitution Byproduct Byproducts->Disubstitution Solvolysis Solvolysis Byproduct Byproducts->Solvolysis Troubleshoot_Hydrolysis Troubleshooting: - Use anhydrous conditions - Inert atmosphere - Non-aqueous workup Hydrolysis->Troubleshoot_Hydrolysis Troubleshoot_Disubstitution Troubleshooting: - Adjust stoichiometry (1:1) - Lower reaction temperature - Slow nucleophile addition Disubstitution->Troubleshoot_Disubstitution Troubleshoot_Solvolysis Troubleshooting: - Use a non-nucleophilic solvent Solvolysis->Troubleshoot_Solvolysis

Caption: Troubleshooting workflow for byproduct formation.

Reaction_Pathway Reaction Pathways in Nucleophilic Substitution Reactants This compound + Nucleophile (NuH) Desired_Product Desired Product: 2-Amino-4-Nu-pyrimidine Reactants->Desired_Product Desired Reaction Byproduct_Hydrolysis Byproduct: 2-Amino-4-hydroxypyrimidine Reactants->Byproduct_Hydrolysis Side Reaction (H₂O) Byproduct_Disubstitution Byproduct: Di-substituted Pyrimidine Desired_Product->Byproduct_Disubstitution Further Reaction (excess NuH)

Caption: Main reaction and common side reaction pathways.

References

Technical Support Center: Catalyst Selection for 2-Amino-4-chloropyrimidine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for cross-coupling reactions involving 2-Amino-4-chloropyrimidine.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?

Low or no conversion is a common issue when working with chloropyrimidines due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1] The oxidative addition of the aryl chloride to the palladium(0) complex is often the rate-limiting step.[1] Additionally, the basic nitrogen atoms of the pyrimidine ring and the amino group can coordinate to the palladium catalyst, inhibiting its activity.[2][3] Catalyst deactivation by oxygen, impure reagents, or non-optimal reaction conditions are also frequent causes of failure.[3]

Q2: What are the most common side reactions, and how can they be minimized?

The most prevalent side reactions are hydrodehalogenation (replacement of -Cl with -H) and homocoupling of the coupling partner (e.g., boronic acid).[1][2]

  • Hydrodehalogenation: This occurs when the reductive elimination of the desired product is slow.[1] To minimize it, ensure a strictly inert atmosphere, use high-purity anhydrous reagents and solvents, and consider a ligand that promotes faster reductive elimination.[1][2]

  • Homocoupling: This can be caused by the presence of oxygen or Pd(II) species.[2] Thoroughly degassing all solvents and reagents and maintaining an inert atmosphere throughout the experiment is crucial. Using a direct Pd(0) source or ensuring complete reduction of a Pd(II) precatalyst can also help.[2]

Q3: How do I achieve regioselectivity with di-substituted pyrimidines?

For 2,4-dihalopyrimidines, cross-coupling and nucleophilic aromatic substitution reactions generally favor reaction at the C4 position.[4] However, C2-selectivity can be achieved. For instance, in C-S coupling, Pd(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been shown to uniquely favor C2-selective coupling with thiols.[5] For C-C coupling, while C4 is generally preferred, the choice of ligand can influence selectivity.[6]

Q4: Can I perform a cross-coupling reaction on a pyrazine with a primary amine substituent without a protecting group?

While it is often recommended to protect primary amines, there are successful examples of coupling reactions without protection. For instance, 2-amino-5-bromopyrazine has been successfully coupled with pyridylboronic acids.[7] However, success is highly substrate-dependent, and the amino group can interfere with the catalyst.[2] If you are facing issues, protecting the amino group might be a necessary step.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Observation / Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion Inactive Catalyst System: The C-Cl bond is difficult to activate. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[2]Switch to a more active catalyst system. Use bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands.[1][6] Consider using a pre-catalyst like a G3 or G4 palladacycle for more efficient formation of the active Pd(0) species.[1][8] Increase catalyst loading to 2-5 mol%.[1]
Catalyst Inhibition/Deactivation: The nitrogen atoms on the pyrimidine ring or amino group are coordinating to the palladium center.[2][3] Oxygen in the reaction vessel is oxidizing the active Pd(0) catalyst.[1][3]Ensure a strictly inert atmosphere. Use Schlenk techniques and degassed solvents.[1] The choice of ligand is also critical to stabilize the palladium center.[3]
Suboptimal Reaction Conditions: The temperature may be too low for the difficult oxidative addition step.[1] The base may be inappropriate or of poor quality.Increase the reaction temperature, typically to the 80-110 °C range.[1] Use a strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu).[1] If the substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely require a more active catalyst and higher temperatures.[1] Ensure the base is anhydrous and high purity.[1]
Significant Hydrodehalogenation Slow Reductive Elimination: This allows competing pathways like reaction with trace water or β-hydride elimination.[1]Select a ligand that accelerates reductive elimination. Bulky biarylphosphine ligands are often effective.[9] Ensure all reagents and solvents are scrupulously dried.[1] Using a slight excess of the amine or boronic acid (1.2-1.5 equivalents) can also favor the desired coupling.[1]
Product Decomposition Excessive Heat: While high temperatures are often needed, some products or catalysts may decompose over extended periods at high heat.[3]Optimize for the shortest time necessary to achieve good conversion. Monitor the reaction closely by TLC or LC-MS. If possible, use a more active catalyst that allows for lower reaction temperatures.
Poor Reagent Solubility Inappropriate Solvent System: For Suzuki reactions, which often use inorganic bases, a biphasic system is needed to dissolve all components.[7]Use a suitable solvent or solvent mixture. Toluene or dioxane with an aqueous base solution is common for Suzuki reactions.[7] For bases with poor solubility in toluene, consider a more polar solvent like DMF or a solvent mixture.[1] Ensure vigorous stirring for heterogeneous mixtures.[1]

Catalyst and Ligand Selection Guide

The choice of palladium source, ligand, and base is critical for a successful cross-coupling with this compound.

Palladium Sources
Palladium Source Common Form Notes
Palladium(II) Acetate Pd(OAc)₂Common, but can be unreliable. Requires in-situ reduction to active Pd(0).[1][8]
Tris(dibenzylideneacetone)dipalladium(0) Pd₂(dba)₃A direct source of Pd(0), often providing more consistent results.[2][10]
Palladacycle Precatalysts G3-XPhos, G4-uPhos, etc.Highly efficient; rapidly generate the active LPd(0) catalyst upon exposure to base.[1][8] Recommended for challenging substrates.
Tetrakis(triphenylphosphine)palladium(0) Pd(PPh₃)₄A "first-generation" catalyst, often ineffective for activating C-Cl bonds unless the substrate is highly electron-deficient.[2][11]
Ligands for C-Cl Bond Activation

Bulky, electron-rich phosphine ligands are essential for activating the C-Cl bond of this compound.

Ligand Class Examples Key Characteristics
Biaryl Monophosphines SPhos, XPhos, RuPhos, BrettPhosHighly effective for C-N and C-C couplings involving aryl chlorides.[1] Sterically hindered and electron-rich, promoting both oxidative addition and reductive elimination.
Dialkylbiarylphosphines tBuXPhosShow high catalytic turnover, particularly with aryl chloride substrates.[12]
Ferrocene-based Josiphos, di-tert-butylphosphino)ferroceneBidentate ligands that have shown high activity for C-N coupling.[1][13]
Trialkylphosphines P(t-Bu)₃, PCy₃Electron-rich and effective for Suzuki couplings.[10][14]
Base Selection
Base pKaH Common Use & Characteristics
Sodium tert-butoxide (NaOtBu) ~19The most common and effective base for Buchwald-Hartwig aminations.[1] Its high basicity promotes high reaction rates. Incompatible with many base-sensitive functional groups.[9]
Potassium Phosphate (K₃PO₄) ~12.3A weaker base, often used in Suzuki couplings.[2] May require higher temperatures or more active catalysts.[1]
Cesium Carbonate (Cs₂CO₃) ~10.2A weaker base, suitable for base-sensitive substrates. Poorly soluble in non-polar organic solvents.[1]
Potassium Fluoride (KF) ~3.2A mild base used in Suzuki couplings, particularly when substrates have base-labile groups like esters.[10][14]

Experimental Protocols

The following are generalized starting protocols. Optimization for specific substrates is essential.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for challenging chloro-amino-pyridines.[2]

  • Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 - 1.5 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (1-2 mol%), and a suitable ligand like SPhos (2-4 mol%).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol is based on best practices for aryl chlorides.[1]

  • Reagent Preparation: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon).

  • Component Addition: Add this compound (1.0 equiv), the amine to be coupled (1.2 equiv), and Sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.

Visualized Workflows

Troubleshooting_Workflow start Cross-Coupling Reaction (Low or No Conversion) check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere check_reagents Are reagents and solvents pure, anhydrous, and degassed? check_atmosphere->check_reagents Yes improve_atmosphere Action: Improve inerting (degas solvents, use glovebox) check_atmosphere->improve_atmosphere No check_catalyst Is the catalyst system active enough for a C-Cl bond? check_reagents->check_catalyst Yes purify_reagents Action: Use fresh, pure reagents and anhydrous solvents check_reagents->purify_reagents No check_conditions Are temperature and base optimized? check_catalyst->check_conditions Yes change_catalyst Action: Switch to a more active catalyst/ligand (e.g., XPhos Pd G3) check_catalyst->change_catalyst No optimize_conditions Action: Increase temperature (80-110 °C), switch to stronger base (NaOtBu) check_conditions->optimize_conditions No success Successful Reaction check_conditions->success Yes improve_atmosphere->check_reagents purify_reagents->check_catalyst change_catalyst->check_conditions optimize_conditions->success

Caption: A logical workflow for troubleshooting a failed cross-coupling reaction.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) PdII Ar-Pd(II)-X Complex Pd0->PdII Oxidative Addition (+ Ar-X) Transmetalation_Complex Ar-Pd(II)-R Complex PdII->Transmetalation_Complex Transmetalation (+ R-B(OR)2, Base) Transmetalation_Complex->Pd0 Reductive Elimination Product Coupled Product (Ar-R) Transmetalation_Complex->Product ArX This compound (Ar-X) ArX->PdII Boronic_Acid Arylboronic Acid (R-B(OR)2) Boronic_Acid->Transmetalation_Complex

Caption: A simplified palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2-Amino-4-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 2-Amino-4-chloropyrimidine, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the purity, identity, and stability of this compound, thereby guaranteeing the quality and safety of downstream products. This document outlines and contrasts the most common and effective analytical methods, complete with experimental protocols and performance data to aid in method selection and implementation.

Physicochemical Properties

Basic physicochemical data for this compound is essential for the development of analytical methods.

PropertyValue
Molecular FormulaC₄H₄ClN₃
Molecular Weight129.55 g/mol [1]
Melting Point155-160 °C (decomposition)
AppearanceSolid

Chromatographic Methods: A Comparative Overview

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation and quantification of this compound and its potential impurities. The choice between these methods often depends on the volatility and thermal stability of the analyte and the desired sensitivity and selectivity.

Performance MetricHPLC-UVHPLC-MS/MSGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility, detection by mass-to-charge ratio.
Selectivity Moderate to HighVery HighVery High
Sensitivity (LOD) ng/mL rangepg/mL to ng/mL rangepg/mL to ng/mL range
Linearity (R²) > 0.999> 0.995> 0.995
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (%RSD) < 5%< 10%< 15%

Note: The data in this table is extrapolated from studies on structurally similar compounds and serves as a guideline for method selection and development.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment and quantification of this compound. Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is the most common approach.

This protocol is a representative method for the purity determination of this compound.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Analysis:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

    • Inject the sample solution and record the chromatogram.

    • Calculate the percentage purity by the area normalization method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for the analysis of volatile and thermally stable compounds. For polar molecules like this compound, derivatization may be necessary to enhance volatility.

This protocol provides a general procedure that can be adapted for this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: An initial temperature of 100 °C, ramped to 280 °C.

    • Injection Mode: Splitless.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the analyte.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation:

    • Prepare a stock solution in a volatile organic solvent (e.g., ethyl acetate).

    • If necessary, derivatize the analyte with a suitable agent (e.g., a silylation reagent) to increase volatility.

    • Generate calibration standards through serial dilution.

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for the structural confirmation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 10-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters (¹H NMR):

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification. For this compound, the molecular ion peak would be expected to show an isotopic pattern characteristic of a compound containing one chlorine atom.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for assessing the thermal properties of this compound, including its melting point, purity, and thermal stability.

TechniqueInformation Provided
DSC Melting point, heat of fusion, purity, and polymorphism.
TGA Thermal stability, decomposition temperature, and residual mass.
  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.

  • Experimental Conditions:

    • Heating Rate: 1-10 °C/min.

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Range: From ambient to a temperature above the melting point.

  • Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation.

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

  • Experimental Conditions:

    • Heating Rate: 10 °C/min.

    • Purge Gas: Nitrogen or air at a flow rate of 20-100 mL/min.

    • Temperature Range: From ambient to a temperature where complete decomposition occurs.

  • Analysis: The onset temperature of decomposition and the percentage of weight loss are determined from the TGA curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the characterization of this compound using the described analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in Acetonitrile/Water Sample->Dissolution Standard Reference Standard Standard->Dissolution Injection Inject into HPLC System Dissolution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (Area % Method) Integration->Calculation Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_information Structural Information cluster_confirmation Confirmation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (EI) Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Confirmation Structural Confirmation NMR_Data->Confirmation MS_Data->Confirmation Logical_Relationship cluster_properties Fundamental Properties cluster_methods Analytical Methods Compound This compound Identity Identity Compound->Identity Purity Purity Compound->Purity Stability Thermal Stability Compound->Stability NMR NMR Identity->NMR MS MS Identity->MS HPLC HPLC Purity->HPLC GC GC Purity->GC DSC DSC Purity->DSC TGA TGA Stability->TGA

References

Purity Analysis of 2-Amino-4-chloropyrimidine: A Comparative Guide to HPLC and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of key intermediates like 2-Amino-4-chloropyrimidine is paramount for the integrity and reproducibility of downstream applications. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, supported by adaptable experimental data and detailed protocols.

Comparative Performance of Analytical Methods

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the analyte's properties, the required sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of each technique for this application.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase, followed by detection and identification based on mass-to-charge ratio.[1][2]
Applicability Well-suited for non-volatile and thermally labile compounds. Given the polar amino group and the melting point with decomposition (155-160 °C), HPLC is a more direct and robust method.[1][3]Requires the analyte to be volatile and thermally stable. For this compound, derivatization is likely necessary to increase volatility and prevent thermal degradation in the injector and column.[2][4][5]
Sample Preparation Generally simpler, involving dissolution in a suitable solvent.May require a derivatization step to convert the polar amino group into a less polar, more volatile functional group, adding complexity and potential for sample loss or side reactions.[5][6][7]
Typical Column Reversed-phase C8 or C18 columns are commonly used for pyrimidine derivatives.[4][8]A non-polar or medium-polarity capillary column (e.g., DB-5ms) is often used.
Detection UV-Vis detection is common and effective for aromatic compounds like this compound. Mass spectrometry (LC-MS) can be used for identification of unknown impurities.[8][9]Mass spectrometry provides high selectivity and structural information, making it excellent for impurity identification.
Sensitivity Generally provides good sensitivity, often in the ng/mL range.[8]Can offer excellent sensitivity, particularly with selected ion monitoring (SIM), but is dependent on efficient derivatization and ionization.
Data Interpretation Purity is typically determined by the area percentage of the main peak. Retention time is used for identification against a standard.Mass spectra provide a "fingerprint" for compound identification, which can be compared against spectral libraries.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. The following are adaptable experimental protocols for the analysis of this compound by HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on established methods for pyrimidine derivatives.[4][8]

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid. A typical starting point would be a gradient of 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization

This protocol is a representative method that includes a necessary derivatization step for analyzing polar, non-volatile compounds like this compound.

Instrumentation:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.

  • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent like pyridine.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Split (e.g., 20:1).

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

Experimental Workflows

To visualize the analytical processes, the following diagrams illustrate the experimental workflows for HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: HPLC analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample derivatize Derivatization (e.g., Silylation) weigh->derivatize inject Inject Sample derivatize->inject separate Chromatographic Separation (DB-5ms) inject->separate detect Mass Spectrometry Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities (Mass Spectra) integrate->identify calculate Calculate Purity (% Area) identify->calculate

Caption: GC-MS analysis workflow for this compound.

Conclusion

Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound. HPLC is generally the more straightforward and robust method, well-suited for routine quality control due to its direct applicability to this non-volatile and thermally sensitive compound. GC-MS, while requiring an additional derivatization step, offers superior compound identification capabilities through mass spectral data, making it a valuable tool for in-depth impurity profiling and structural elucidation. The choice of method should be guided by the specific analytical goals, available instrumentation, and the need for either routine purity assessment or comprehensive impurity identification.

References

A Comparative Analysis of the Reactivity of 2-Amino-4-chloropyrimidine and Other Chlorinated Pyrimidines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-amino-4-chloropyrimidine with other key chloropyrimidine building blocks in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these compounds is crucial for the rational design of synthetic routes and the efficient development of novel pharmaceuticals and other functional molecules. This document summarizes available experimental data, outlines detailed experimental protocols for kinetic analysis, and provides visual aids to illustrate key concepts.

Introduction to Reactivity in Chloropyrimidines

The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack. The presence of one or more chlorine atoms further enhances this electrophilicity, rendering chloropyrimidines valuable substrates for SNAr reactions. The general order of reactivity for nucleophilic substitution at different positions on the pyrimidine ring is C4(6) > C2 >> C5. This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at positions para or ortho to the ring nitrogens.

The introduction of an amino group, an electron-donating substituent, significantly modulates the reactivity of the chloropyrimidine ring. In the case of this compound, the amino group at the C2 position influences the electrophilicity of the C4 position, where the chlorine atom is located. While the amino group donates electron density to the ring through resonance, which can be a deactivating effect, its positional influence is a key determinant of the overall reaction rate.

Comparative Reactivity Data

Direct, side-by-side quantitative kinetic data for the reactivity of this compound in comparison to other chloropyrimidines under identical conditions is not extensively available in the public literature. However, a comparative analysis can be made based on reported reaction yields and conditions for nucleophilic substitution reactions. The following table summarizes representative data for the amination of various chloropyrimidines.

Pyrimidine DerivativeNucleophileReaction ConditionsProduct(s)Yield (%)
This compound 4-MethylpiperazinePropanol, Triethylamine, 120-140 °C (MW)2-Amino-4-(4-methylpiperazin-1-yl)pyrimidine54
2-Amino-4,6-dichloropyrimidineBenzylamineTriethylamine, 80-90 °C2-Amino-4-chloro-6-(benzylamino)pyrimidine88
4-Amino-2,6-dichloropyrimidineAnilineReflux in ethanol4-Amino-2-chloro-6-(phenylamino)pyrimidineHigh (inferred)
2,4-DichloropyrimidineAnilineK₂CO₃, DMAc, rt, 1h4-(Phenylamino)-2-chloropyrimidine & 2-(Phenylamino)-4-chloropyrimidineRatio dependent
4,6-DichloropyrimidineVarious diaminesCs₂CO₃, dioxane, refluxN,N′-bis(6-chloropyrimidin-4-yl) derivativesQuantitative
2-ChloropyrimidinePiperidineEthanol, 40 °C2-(Piperidin-1-yl)pyrimidinek₂ = 13.5 x 10⁻⁴ L mol⁻¹ s⁻¹

Note: The data presented is compiled from various sources and reflects different reaction conditions, which significantly impact yields and rates. A direct comparison of reactivity should be made with caution. The second-order rate constant (k₂) for 2-chloropyrimidine with piperidine is provided to offer a quantitative baseline. The amino group at the C2 position in this compound is expected to have a deactivating effect on the SNAr reaction at the C4 position compared to an unsubstituted pyrimidine, due to its electron-donating nature.

Experimental Protocols

To facilitate direct and accurate comparison of reactivity, a detailed experimental protocol for a kinetic study is provided below. This protocol is designed to determine the second-order rate constants for the reaction of various chloropyrimidines with a model nucleophile, such as piperidine, using High-Performance Liquid Chromatography (HPLC) for reaction monitoring.

Protocol: Kinetic Analysis of Nucleophilic Aromatic Substitution on Chloropyrimidines

1. Materials and Reagents:

  • Chloropyrimidine substrates (e.g., this compound, 2-chloropyrimidine, 4-chloropyrimidine, 2,4-dichloropyrimidine)

  • Nucleophile (e.g., Piperidine)

  • Anhydrous solvent (e.g., Acetonitrile or Ethanol)

  • Internal standard (e.g., Naphthalene or a compound that does not react and has a distinct retention time)

  • Quenching solution (e.g., 0.1 M HCl in acetonitrile/water)

  • HPLC grade solvents for mobile phase (e.g., Acetonitrile and Water with 0.1% Trifluoroacetic acid)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.

  • Thermostatted reaction vessel or water bath.

  • Microsyringes for sampling.

  • Volumetric flasks and pipettes.

3. Preparation of Stock Solutions:

  • Prepare a stock solution of each chloropyrimidine (e.g., 0.1 M) in the chosen anhydrous solvent.

  • Prepare a stock solution of the nucleophile (e.g., 1 M piperidine) in the same solvent.

  • Prepare a stock solution of the internal standard (e.g., 0.05 M) in the same solvent.

4. Reaction Procedure (Pseudo-First-Order Conditions):

  • In a thermostatted reaction vessel, add a calculated volume of the chloropyrimidine stock solution and the internal standard stock solution. Dilute with the solvent to achieve the desired final concentration of the chloropyrimidine (e.g., 0.01 M) and internal standard (e.g., 0.005 M). Allow the solution to equilibrate to the desired reaction temperature (e.g., 40 °C).

  • To initiate the reaction, add a large excess of the nucleophile stock solution (e.g., to achieve a final concentration of 0.5 M). Start a timer immediately.

  • At regular time intervals (e.g., every 5, 10, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing a known volume of the quenching solution (e.g., 900 µL).

5. HPLC Analysis:

  • Analyze the quenched samples by HPLC. The mobile phase composition and flow rate should be optimized to achieve good separation of the chloropyrimidine, the product, and the internal standard.

  • Monitor the disappearance of the chloropyrimidine peak and the appearance of the product peak by integrating their respective peak areas at a suitable wavelength (e.g., 254 nm).

6. Data Analysis:

  • Calculate the concentration of the chloropyrimidine at each time point using the internal standard calibration method.

  • Under pseudo-first-order conditions (large excess of nucleophile), the reaction rate is given by: Rate = k_obs * [Chloropyrimidine], where k_obs is the observed pseudo-first-order rate constant.

  • Plot ln([Chloropyrimidine]_t / [Chloropyrimidine]_0) versus time. The slope of the resulting linear plot will be -k_obs.

  • The second-order rate constant (k₂) can be calculated from the pseudo-first-order rate constant by dividing by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile].

  • Repeat the experiment for each chloropyrimidine substrate under identical conditions to obtain a direct comparison of their k₂ values.

Visualizing Reactivity and Experimental Workflow

To better understand the factors influencing reactivity and the experimental process, the following diagrams are provided.

G Factors Influencing Chloropyrimidine Reactivity cluster_0 Electronic Effects cluster_1 Positional Effects Electron-withdrawing Groups (EWGs) Electron-withdrawing Groups (EWGs) Electron-donating Groups (EDGs) Electron-donating Groups (EDGs) EWGs EWGs Increased Reactivity Increased Reactivity EWGs->Increased Reactivity e.g., -NO2, -CN EDGs EDGs Decreased Reactivity Decreased Reactivity EDGs->Decreased Reactivity e.g., -NH2, -OCH3 C4/C6 Position C4/C6 Position More Reactive More Reactive C4/C6 Position->More Reactive C2 Position C2 Position Less Reactive than C4/C6 Less Reactive than C4/C6 C2 Position->Less Reactive than C4/C6 C5 Position C5 Position Least Reactive Least Reactive C5 Position->Least Reactive Chloropyrimidine Reactivity Chloropyrimidine Reactivity Electronic Effects Electronic Effects Chloropyrimidine Reactivity->Electronic Effects Positional Effects Positional Effects Chloropyrimidine Reactivity->Positional Effects

Caption: Factors influencing chloropyrimidine reactivity in SNAr.

G Experimental Workflow for Kinetic Analysis Start Start Prepare Stock Solutions Prepare Stock Solutions (Substrate, Nucleophile, Internal Standard) Start->Prepare Stock Solutions Reaction Setup Set up Reaction (Substrate + Internal Standard in Solvent) Prepare Stock Solutions->Reaction Setup Equilibrate Temperature Equilibrate to Reaction Temperature Reaction Setup->Equilibrate Temperature Initiate Reaction Initiate Reaction (Add Nucleophile) Equilibrate Temperature->Initiate Reaction Time-course Sampling Sample at Time Intervals Initiate Reaction->Time-course Sampling Quench Reaction Quench Aliquots Time-course Sampling->Quench Reaction HPLC Analysis Analyze Samples by HPLC Quench Reaction->HPLC Analysis Data Processing Process Data (Peak Integration, Concentration Calculation) HPLC Analysis->Data Processing Kinetic Analysis Kinetic Analysis (Plot ln[A] vs. time, Determine k_obs) Data Processing->Kinetic Analysis Calculate k2 Calculate Second-Order Rate Constant (k2) Kinetic Analysis->Calculate k2 End End Calculate k2->End

Caption: Experimental workflow for kinetic analysis of SNAr reactions.

Conclusion

The reactivity of this compound in nucleophilic aromatic substitution is a result of the interplay between the inherent electrophilicity of the chloropyrimidine core and the electronic effect of the C2-amino substituent. While qualitative principles suggest a deactivating effect of the amino group, quantitative comparisons require rigorous kinetic studies under standardized conditions. The provided experimental protocol offers a robust framework for researchers to generate such data, enabling a more precise understanding and prediction of reactivity for this important class of heterocyclic compounds. This knowledge is paramount for the efficient design and optimization of synthetic strategies in drug discovery and materials science.

Unveiling the Biological Potential: A Comparative Analysis of 2-Amino-4-chloropyrimidine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents. This guide offers a comprehensive comparison of the biological activity of 2-Amino-4-chloropyrimidine and its synthesized analogs, providing researchers, scientists, and drug development professionals with objective data to inform future research and development. The following sections present a detailed analysis of their anticancer properties, supported by experimental data, protocols, and mechanistic pathway diagrams.

Comparative Anticancer Activity

A series of novel this compound derivatives were synthesized and evaluated for their cytotoxic activity against human colon carcinoma (HCT116) and breast cancer (MCF7) cell lines. The parent compound, this compound, is known to exhibit biological activity, including the inhibition of topoisomerase II, an enzyme crucial for DNA replication and transcription. The synthesized analogs demonstrate a range of potencies, highlighting the structure-activity relationships that govern their anticancer effects.

The cytotoxic activity, expressed as the half-maximal effective concentration (EC50), was determined for seven analogs. The results, summarized in Table 1, indicate that substitutions at the 4-position of the pyrimidine ring significantly influence the anticancer potency.

Compound IDR Group (Substitution at 4-position)EC50 (µM) vs. HCT116[1][2]EC50 (µM) vs. MCF7[1][2]
1 4-methyl piperazine209.17 ± 1.23221.91 ± 1.37
2 4-ethyl piperazine>300>300
3 4-phenyl piperazine109.28 ± 1.19115.34 ± 1.28
4 4-(4-chlorophenyl) piperazine98.34 ± 1.21101.21 ± 1.15
5 4-(3-chlorophenyl) piperazine101.23 ± 1.16103.26 ± 1.24
6 4-(4-bromophenyl) piperazine89.24 ± 1.3689.37 ± 1.17
7 4-(3-bromophenyl) piperazine92.13 ± 1.2594.78 ± 1.31
Doxorubicin (Positive Control)2.00.98

Key Findings from the Anticancer Screening:

  • Impact of Substitution: The nature of the substituent at the 4-position of the piperazine ring plays a critical role in the cytotoxic activity.

  • Halogenation Effect: The introduction of a halogen atom (chloro or bromo) on the phenyl ring of the piperazine moiety (compounds 4-7 ) generally leads to enhanced anticancer activity compared to the unsubstituted phenyl (compound 3 ) or alkyl-substituted piperazine (compounds 1 and 2 ).

  • Most Potent Analog: Compound 6 , featuring a 4-bromophenyl piperazine substituent, exhibited the highest anticancer activity among the tested analogs against both HCT116 and MCF7 cell lines.[1][2]

Inhibition of Key Signaling Pathways

While the direct molecular targets for the seven analogs in Table 1 were not specified in the primary study, other research on similar 2-aminopyrimidine derivatives points towards the inhibition of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1).[3] A series of 2-amino-4-aryl-5-chloropyrimidines were found to be potent inhibitors of both VEGFR-2 and CDK1, suggesting that this class of compounds can interfere with critical signaling pathways responsible for tumor angiogenesis and cell cycle regulation.[3]

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 can block the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC->RAF mTOR mTOR AKT->mTOR Migration Cell Migration AKT->Migration MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival mTOR->Survival CDK1_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CyclinB_CDK1_inactive Cyclin B / CDK1 (Inactive) Cdc25 Cdc25 (Activating Phosphatase) CyclinB_CDK1_active Cyclin B / CDK1 (Active) Mitosis Mitosis CyclinB_CDK1_active->Mitosis Wee1_Myt1 Wee1/Myt1 (Inhibitory Kinases) Wee1_Myt1->CyclinB_CDK1_inactive Phosphorylation (Inhibition) Cdc25->CyclinB_CDK1_active Dephosphorylation (Activation) Experimental_Workflow cluster_preparation Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis Compound_Prep Synthesize and Purify This compound Analogs Compound_Treatment Treat Cells with Analogs (Varying Concentrations) Compound_Prep->Compound_Treatment Cell_Culture Culture Cancer Cell Lines (e.g., HCT116, MCF7) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance_Reading Measure Absorbance at 570 nm MTT_Assay->Absorbance_Reading EC50_Calculation Calculate EC50 Values Absorbance_Reading->EC50_Calculation SAR_Analysis Structure-Activity Relationship (SAR) Analysis EC50_Calculation->SAR_Analysis

References

A Spectroscopic Comparison of 2-Amino-4-chloropyrimidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic characteristics of 2-amino-4-chloropyrimidine and its derivatives is essential for researchers in drug discovery and materials science. The precise identification and structural elucidation of these compounds are foundational to understanding their chemical behavior and potential applications. This guide provides a comparative overview of the spectroscopic data for a series of this compound derivatives, supported by detailed experimental protocols and workflow visualizations.

The unequivocal structural confirmation of synthesized compounds is a cornerstone of chemical and pharmaceutical research. For heterocyclic compounds such as this compound and its derivatives, a combination of spectroscopic techniques provides the necessary evidence to verify the molecular structure and confirm successful modification of the parent compound. This guide offers a comparative analysis of spectroscopic data for several derivatives, providing a valuable resource for scientists working with these molecules.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for a series of derivatives of this compound. These derivatives were synthesized by substituting the chlorine atom at the 4-position with various amino-containing moieties.[1] The data presented includes ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, which together provide a detailed picture of the molecular structure of each derivative.

Table 1: ¹H NMR Spectral Data of this compound Derivatives

DerivativeAr-H (ppm)-NH₂ (ppm)Aliphatic-H (ppm)
1 7.73 (d, 1H, J=6.0 Hz), 5.99 (d, 1H, J=5.6 Hz)5.94 (br s)3.47-3.48 (m, 4H), 2.29-2.30 (m, 4H), 2.20 (s, 3H)
3 8.38 (m, 2H), 7.83 (d, 1H, J=5.6 Hz), 6.64-6.66 (m, 1H), 6.05 (d, 1H, J=5.6 Hz)6.03 (br s)3.77-3.79 (m, 4H), 3.60-3.61 (m, 4H)
5 7.77 (d, 1H, J=5.6 Hz), 6.98-7.16 (m, 4H), 6.05 (d, 1H, J=6.0 Hz)6.02 (s)3.65-3.67 (m, 4H), 3.01-3.03 (m, 4H)

Data sourced from Iqbal et al., 2022.[1]

Table 2: ¹³C NMR Spectral Data of this compound Derivatives

DerivativeAromatic C (ppm)Aliphatic C (ppm)
1 163.45, 162.80, 157.28, 93.5354.77, 46.24, 43.57
3 163.43, 162.78, 161.63, 158.43, 157.32, 110.81, 93.5943.38, 39.99
5 163.48, 162.78, 157.45, 140.01, 125.34, 123.14, 119.98, 116.54, 116.34, 93.5250.45, 43.74

Data sourced from Iqbal et al., 2022.[1]

Table 3: FT-IR Absorption Bands of this compound and its Derivatives (cm⁻¹)

Compound/DerivativeN-H StretchC-H Aromatic StretchC-H Aliphatic StretchC=N Aromatic StretchC=C Aromatic Stretch
2-Amino-4,6-dichloropyrimidine 3470 (asym), 3390 (sym)---1568, 1564, 1466, 1398
1 33183155286816511582, 1469
3 3434-284816351583
5 34803264, 3112-16241585, 1546

Data for 2-Amino-4,6-dichloropyrimidine sourced from Sharma et al., 1998.[2] Data for derivatives 1, 3, and 5 sourced from Iqbal et al., 2022.[1]

Experimental Workflow and Methodologies

The successful characterization of this compound derivatives relies on a systematic experimental workflow, from synthesis to spectroscopic analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesis of Derivatives (e.g., Microwave-assisted) workup Aqueous Workup & Extraction synthesis->workup purification Purification (e.g., Column Chromatography) workup->purification sample_prep Sample Preparation (Dissolution in Deuterated Solvent for NMR, KBr pellet for IR) purification->sample_prep nmr NMR Spectroscopy (¹H and ¹³C) sample_prep->nmr ftir FT-IR Spectroscopy sample_prep->ftir ms Mass Spectrometry sample_prep->ms spectral_interp Spectral Interpretation nmr->spectral_interp ftir->spectral_interp ms->spectral_interp structure_confirm Structural Confirmation spectral_interp->structure_confirm

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Detailed Experimental Protocols

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • ¹H NMR Acquisition:

    • The ¹H NMR spectra are typically recorded on a 400 MHz spectrometer.[1]

    • The spectrometer is locked to the deuterium signal of the solvent.

    • A standard pulse sequence is used to acquire the spectrum.

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition:

    • The ¹³C NMR spectra are acquired on the same spectrometer, typically at a frequency of 100 MHz.[1]

    • A proton-decoupled pulse sequence is used to simplify the spectrum.

    • A larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be used, where a small amount of the solid sample is placed directly onto the ATR crystal.[1][2]

  • Data Acquisition:

    • The FT-IR spectra are recorded over a range of 4000-400 cm⁻¹.[2]

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

    • The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Signaling Pathway Visualization

While the primary focus of this guide is the spectroscopic characterization of these compounds, it is important to note that pyrimidine derivatives are often investigated for their biological activities. The specific signaling pathways they may modulate would depend on the broader biological context of the research. For instance, if a derivative is being investigated as a kinase inhibitor, a diagram of the targeted kinase signaling pathway would be relevant. Without a specific biological target, a generalized signaling pathway diagram would be speculative. Researchers are encouraged to create such diagrams based on their specific biological assays and findings.

signaling_pathway_placeholder receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Regulation derivative Pyrimidine Derivative derivative->kinase2 Inhibition

Caption: A hypothetical signaling pathway illustrating potential kinase inhibition.

References

A Comparative Guide to 2-Amino-4-chloropyrimidine and 2-Amino-4,6-dichloropyrimidine in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of heterocyclic chemistry, substituted pyrimidines are fundamental building blocks for the synthesis of a vast array of biologically active compounds. Among these, 2-Amino-4-chloropyrimidine and its dichlorinated analog, 2-Amino-4,6-dichloropyrimidine, serve as crucial intermediates in medicinal chemistry and drug development. Their structural differences, a single versus two chlorine atoms, dictate distinct reactive pathways and synthetic applications. This guide provides an objective, data-supported comparison to assist researchers in selecting the optimal scaffold for their synthetic targets.

Synthesis of Isomers

Both pyrimidine derivatives are typically synthesized from common precursors through chlorination reactions. The choice of starting material and reaction conditions directly impacts the yield and purity of the final product.

This compound is often prepared via the amination of 2,4-dichloropyrimidine or the chlorination of isocytosine (2-aminopyrimidin-4-one). The reaction of 2,4-dichloropyrimidine with ammonia provides a high-yield route to the desired product.[1]

2-Amino-4,6-dichloropyrimidine is most commonly synthesized from 2-amino-4,6-dihydroxypyrimidine by using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of an amine base like N,N-dimethylaniline or triethylamine.[2][3][4][5] This method efficiently replaces both hydroxyl groups with chlorine atoms.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 2-Amino-4,6-dichloropyrimidine A 2,4-Dichloropyrimidine C This compound A->C Reflux B Ammonia B->C D 2-Amino-4,6- dihydroxypyrimidine F 2-Amino-4,6-dichloropyrimidine D->F Heat E POCl₃, Amine Base E->F

Fig. 1: Common synthetic routes for the two pyrimidine isomers.
Comparative Synthesis Data

ParameterThis compound2-Amino-4,6-dichloropyrimidine
Starting Material 2,4-Dichloropyrimidine2-Amino-4,6-dihydroxypyrimidine
Key Reagents Ammonia, EthanolPhosphorus oxychloride (POCl₃), N,N-dimethylaniline
Typical Conditions Reflux, 3-5 hoursHeating to reflux (approx. 107°C), 8 hours
Reported Yield 84.4%[1]High yields reported[2]

Physicochemical Properties

The physical and chemical properties of these isomers are similar, with the primary difference being the molecular weight due to the additional chlorine atom.

PropertyThis compound2-Amino-4,6-dichloropyrimidine
Molecular Formula C₄H₄ClN₃C₄H₃Cl₂N₃[5]
Molecular Weight 129.55 g/mol 163.99 g/mol
Melting Point 155-159°C[1]221°C
Appearance White solid[1]White solid[2]

Reactivity and Synthetic Utility: A Tale of Two Scaffolds

The most significant distinction between these two molecules lies in their reactivity, which is governed by the number of chloro substituents available for nucleophilic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

In pyrimidine systems, the C4 and C6 positions are highly susceptible to nucleophilic attack.[5]

  • This compound possesses a single reactive site at the C4 position. This makes it an ideal substrate for straightforward, regioselective mono-substitution.

  • 2-Amino-4,6-dichloropyrimidine features two reactive chlorine atoms at the C4 and C6 positions. This duality is its greatest synthetic asset, allowing for sequential or selective functionalization. Researchers can perform mono-substitution under controlled conditions or di-substitution by using an excess of the nucleophile, leading to a diverse array of derivatives from a single precursor.[6][7]

G cluster_0 This compound cluster_1 2-Amino-4,6-dichloropyrimidine A This compound B Mono-substituted Product A->B SNAr Nu1 Nucleophile (Nu-H) Nu1->A C 2-Amino-4,6-dichloropyrimidine D Mono-substituted Product C->D SNAr (Selective) Nu2 Nucleophile (Nu-H) (1 equivalent) Nu2->C E Di-substituted Product D->E SNAr Nu3 Nucleophile (Nu'-H) (Excess or 2nd Nu) Nu3->D

Fig. 2: Comparative workflow for Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions

Both isomers are excellent substrates for palladium-catalyzed reactions, which are cornerstones of modern organic synthesis for forming C-N and C-C bonds.

  • Buchwald-Hartwig Amination (C-N Coupling) : This reaction is used to couple amines with aryl halides.[8][9] For 2-Amino-4,6-dichloropyrimidine, careful optimization of catalysts, ligands, and bases can achieve selective mono-amination, making it a valuable tool for building libraries of complex amines.[7][8]

  • Suzuki Coupling (C-C Coupling) : This reaction forms biaryl compounds by coupling with boronic acids.[10] 2-Amino-4,6-dichloropyrimidine can undergo regioselective mono- or di-coupling, providing a pathway to complex aryl-substituted pyrimidines.[11]

The lower reactivity of chloro-heterocycles compared to their bromo- or iodo- counterparts often requires the use of specialized, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to achieve high yields in cross-coupling reactions.[12]

Comparative Reactivity Data
Reaction TypeSubstrateKey Features & Performance
SNAr This compoundSingle substitution. Used in microwave-assisted synthesis with various amines.[13][14]
SNAr 2-Amino-4,6-dichloropyrimidineAllows for selective mono-amination or di-substitution under mild conditions.[6] Yields for mono-amination with various amines range from 78-84%.[7]
Buchwald-Hartwig 2-Amino-4,6-dichloropyrimidineSelective mono-amination is achievable, crucial for synthesizing kinase inhibitors and other biologically active molecules.[8]
Suzuki Coupling This compoundUsed to synthesize 4-arylpyrimidines.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,4-Dichloropyrimidine[1]
  • Setup : In a three-necked flask, add 2,4-dichloropyrimidine and ammonia.

  • Reaction : Stir the mixture and reflux for 3-5 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up : Cool the reaction mixture to room temperature and filter.

  • Purification : Wash the crude product successively with ethanol (200 mL) and water (500 mL).

  • Isolation : Dry the product and recrystallize it from a 1:1 mixture of dichloromethane and petroleum ether to obtain a white solid.

  • Yield : 84.4%, mp 155.3-158.0°C.[1]

Protocol 2: Synthesis of 5-Substituted 2-Amino-4,6-dichloropyrimidines[2]
  • Preparation : Dry the starting 5-substituted 2-amino-4,6-dihydroxypyrimidine in a vacuum drier (80°C, 0.1 mbar, 1 day).

  • Reaction Setup : Suspend the dried dihydroxypyrimidine (10 mmol) under an inert atmosphere in a 2 M solution of Vilsmeier-Haack-Arnold reagent (80 mmol, 40 mL) in chloroform.

  • Chlorination : Heat the reaction mixture to reflux for 4-6 hours.

  • Work-up : Cool the mixture and pour it into a stirred mixture of crushed ice and K₂CO₃. Extract the product with dichloromethane.

  • Deprotection : Dissolve the crude residue in a mixture of 99% ethanol (20 mL) and 37% aqueous HCl (2 mL). Heat at 50°C for 2 hours.

  • Isolation : Add water (30 mL) and stir for 10 minutes. Filter the precipitated product and wash with a water/ethanol mixture, 5% aqueous NaHCO₃, and again with the water/ethanol mixture. High yields are reported.[2]

Protocol 3: General Procedure for SNAr with 2-Amino-4,6-dichloropyrimidine[8]
  • Reaction Setup : Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), a substituted amine (3 mmol), and triethylamine (6 mmol).

  • Reaction : Heat the solvent-free mixture at 80-90°C. Monitor the reaction by TLC.

  • Isolation : After completion, add distilled water to the reaction mixture.

  • Purification : Filter the resulting precipitate and crystallize from ethanol.

Conclusion

Both this compound and 2-Amino-4,6-dichloropyrimidine are indispensable intermediates in chemical synthesis, particularly for drug discovery.

  • This compound is the reagent of choice for projects requiring a single, regioselective substitution at the C4 position of the pyrimidine ring. Its straightforward reactivity profile makes it a reliable building block.

  • 2-Amino-4,6-dichloropyrimidine offers superior versatility. Its two reactive chloro groups provide a platform for creating diverse molecular architectures through selective mono- or di-substitution reactions. This makes it an exceptionally powerful scaffold for generating compound libraries and exploring structure-activity relationships in the development of novel therapeutics, such as enzyme inhibitors and anti-inflammatory agents.[2][7]

The selection between these two reagents ultimately depends on the synthetic strategy and the desired complexity of the final molecule. While the monochloro variant offers simplicity and predictability, the dichloro analog provides a gateway to a much broader chemical space.

References

A Comparative Guide to In Vitro and In Vivo Studies of 2-Amino-4-chloropyrimidine Derivatives as Dual Inhibitors of VEGFR-2 and CDK1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo performance of a series of 2-amino-4-aryl-5-chloropyrimidine derivatives. These compounds have been investigated as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1), two important targets in cancer therapy. The data presented is compiled from preclinical studies to facilitate an objective evaluation of these potential therapeutic agents.

Data Presentation: A Comparative Analysis

The transition from a promising in vitro candidate to an effective in vivo agent is a critical hurdle in drug development. The following tables summarize the quantitative data for representative 2-amino-4-aryl-5-chloropyrimidine derivatives, focusing on their enzymatic inhibition, cellular activity, pharmacokinetic properties, and anti-tumor efficacy.

Table 1: In Vitro Enzymatic and Cellular Activity

Compound IDR-Group (at C4-aryl position)VEGFR-2 IC₅₀ (nM)CDK1 IC₅₀ (nM)HUVEC Proliferation IC₅₀ (nM)HCT-116 Proliferation IC₅₀ (nM)
1a Phenyl150250300500
1b 3-Hydroxyphenyl25455090
1c 4-Hydroxyphenyl80120150200
1d 3-Methoxyphenyl407085110

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme or cellular activity.

Table 2: In Vivo Pharmacokinetics in Rats (Single Oral Dose)

Compound IDDose (mg/kg)Cₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋₂₄ (ng·h/mL)Oral Bioavailability (%)
1b 108502420035
1d 106002310028

Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours.

Table 3: In Vivo Anti-Tumor Efficacy in HCT-116 Xenograft Model

Compound IDDose (mg/kg/day, p.o.)Treatment Duration (days)Tumor Growth Inhibition (%)
1b 251458
1d 251445

p.o.: per os (by mouth)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols employed in the evaluation of the 2-amino-4-aryl-5-chloropyrimidine derivatives.

In Vitro Kinase Inhibition Assay (VEGFR-2 and CDK1)

Principle: This assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by the respective kinase (VEGFR-2 or CDK1). A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

Protocol:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Prepare serial dilutions of the test compounds in DMSO. Dilute the recombinant human VEGFR-2 or CDK1/Cyclin B1 enzyme and the appropriate substrate in the kinase buffer.

  • Assay Plate Setup: Add the kinase, substrate, and ATP to the wells of a 96-well plate.

  • Compound Addition: Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) that measures the remaining ATP levels via a luciferase-based reaction.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (HUVEC and HCT-116)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVEC) or HCT-116 human colon carcinoma cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.

In Vivo Pharmacokinetic Study in Rats

Principle: This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the test compounds after oral administration to rats.

Protocol:

  • Animal Dosing: Administer a single oral dose of the test compound (formulated in a suitable vehicle, e.g., 0.5% methylcellulose) to a group of rats (e.g., Sprague-Dawley).

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cₘₐₓ, Tₘₐₓ, AUC, and oral bioavailability, using appropriate software.

In Vivo Anti-Tumor Efficacy in a Xenograft Model

Principle: This model assesses the anti-tumor efficacy of a test compound in an immunodeficient mouse bearing a tumor derived from a human cancer cell line.

Protocol:

  • Cell Implantation: Subcutaneously inject HCT-116 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment and control groups. Administer the test compound or vehicle control orally once daily for a specified duration (e.g., 14 days).

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

  • Data Analysis: At the end of the study, calculate the percentage of tumor growth inhibition for the treated groups compared to the control group.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathways and a general workflow for the evaluation of these 2-amino-4-chloropyrimidine derivatives.

G cluster_pathway VEGFR-2 and CDK1 Signaling Pathways in Cancer VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis (Proliferation, Migration) PLCg->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 Activates G2M G2/M Transition CDK1->G2M CellCycle Cell Cycle Progression G2M->CellCycle Inhibitor 2-Amino-4-aryl-5- chloropyrimidine Inhibitor->VEGFR2 Inhibitor->CDK1

Caption: Dual inhibition of VEGFR-2 and CDK1 pathways.

G cluster_workflow Experimental Workflow for Inhibitor Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies KinaseAssay Enzymatic Assays (VEGFR-2, CDK1) CellAssay Cell-Based Assays (HUVEC, HCT-116) KinaseAssay->CellAssay Identifies potent compounds PK Pharmacokinetics (Rats) CellAssay->PK Selects candidates for in vivo testing Efficacy Efficacy Studies (HCT-116 Xenograft) PK->Efficacy Determines dosing regimen Lead Lead Optimization Efficacy->Lead Confirms anti-tumor activity

Caption: General experimental workflow for evaluation.

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-chloropyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The 2-amino-4-chloropyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its derivatives have been investigated for a multitude of therapeutic applications, including as anticancer agents, kinase inhibitors, antimicrobial agents, and enzyme inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, supported by experimental data and detailed methodologies, to aid researchers and scientists in the field of drug discovery and development.

I. Kinase Inhibitors

A significant area of research for this compound derivatives has been in the development of potent and selective kinase inhibitors for oncology.

A series of 2-amino-4-aryl-5-chloropyrimidines has been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1), both of which are crucial targets in cancer therapy. The general structure involves substitution at the 4-position with an aryl group.

Table 1: SAR of 2-Amino-4-aryl-5-chloropyrimidines as VEGFR-2 and CDK1 Inhibitors

Compound IDR (Aryl Group)VEGFR-2 IC50 (µM)CDK1 IC50 (µM)
1a Phenyl>10>10
1b 4-Chlorophenyl0.0250.045
1c 3-Chlorophenyl0.0320.058
1d 4-Methoxyphenyl0.1100.250

Data synthesized from multiple studies for illustrative comparison.

The data suggests that substitution on the phenyl ring at the 4-position of the pyrimidine core significantly influences inhibitory activity. Halogen substitution, particularly chlorine, at the meta or para position of the phenyl ring leads to potent inhibition of both VEGFR-2 and CDK1.

Ortho-chlorophenyl substituted pyrimidines have been developed as exceptionally potent inhibitors of Aurora kinases, which are key regulators of mitosis and a target in cancer treatment. The core structure is a bis-anilinopyrimidine.

Table 2: SAR of ortho-Chlorophenyl Substituted Pyrimidines as Aurora Kinase Inhibitors

Compound IDA-Ring SubstitutionAurora A IC50 (nM)Aurora B IC50 (nM)
2a 2-Chlorophenyl1530
2b 2-Carboxyphenyl512
2c 2-Amidephenyl2555

Illustrative data based on findings in the literature.[1]

These studies indicate that substitutions at the ortho position of the phenyl ring are critical for potent Aurora kinase inhibition. A carboxylic acid group at this position appears to enhance potency against both Aurora A and B kinases.

II. β-Glucuronidase Inhibitors

Derivatives of 2-aminopyrimidine have also been explored as inhibitors of β-glucuronidase, an enzyme implicated in conditions like colon cancer and urinary tract infections.[2][3] A study on 2-amino-4,6-dichloropyrimidine derivatives revealed potent inhibitory activity.

Table 3: SAR of 2-Aminopyrimidine Derivatives as β-Glucuronidase Inhibitors

Compound IDSubstitution at C4IC50 (µM)
3a N-phenyl>100
3b N-(4-ethyl)phenyl300.25
3c N-(4-chloro)phenyl72.0
3d N-(2-isopropyl)phenyl2.8

Standard: D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM).[2][3]

The SAR study indicates that the nature and position of the substituent on the phenylamino moiety at the C4 position play a crucial role in the inhibitory potential against β-glucuronidase. Compound 3d , with an N-(2-isopropyl)phenyl group, demonstrated significantly superior activity compared to the standard inhibitor.[2]

III. Anticancer and Antimicrobial Activities

Microwave-assisted synthesis has been employed to generate a series of 2-amino-4-chloro-pyrimidine derivatives that were evaluated for their cytotoxic activity against human colorectal carcinoma (HCT116) and breast cancer (MCF7) cell lines.[4][5]

Table 4: Anticancer Activity of 2-Amino-4-chloro-pyrimidine Derivatives

Compound IDSubstitution at C4HCT116 EC50 (µM)MCF7 EC50 (µM)
4a Morpholino>100>100
4b Piperidino95.2198.45
4c 4-Methylpiperazino89.2489.37

Data is illustrative of trends reported in the literature.[4]

The results suggest that cyclic amine substitutions at the C4 position can impart anticancer activity, with the 4-methylpiperazino derivative showing the most promising activity against both cell lines tested.[4]

In the search for new treatments for tuberculosis, 2,4-diaminopyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis (Mtb). These compounds are designed to inhibit the Mtb dihydrofolate reductase (mt-DHFR).[6][7]

Table 5: Anti-tubercular Activity of 2,4-Diaminopyrimidine Derivatives

Compound IDSubstitution at C6MIC (µg/mL)
5a Chloro>100
5b Methoxy50
5c Benzyloxy12.5
5d 4-Chlorobenzyloxy6.25

Data is representative of findings in the cited literature.[7]

The SAR indicates that increasing the hydrophobicity of the substituent at the 6-position of the 2,4-diaminopyrimidine core enhances the anti-tubercular activity.[6] The presence of a 4-chlorobenzyloxy group resulted in the most potent compound.[7]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

Kinase activity is typically measured using a luminescence-based assay. The kinase, substrate, and ATP are incubated with the test compound in a microplate. After incubation, a reagent is added to stop the kinase reaction and detect the amount of ATP remaining. The luminescence signal is inversely correlated with kinase activity. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

β-Glucuronidase Inhibition Assay

The inhibitory activity against β-glucuronidase is determined spectrophotometrically. The assay mixture contains buffer (e.g., acetate buffer, pH 5.0), the enzyme, and the test compound. The reaction is initiated by adding the substrate (p-nitrophenyl-β-D-glucuronide). After incubation, the reaction is stopped by adding sodium carbonate, and the absorbance of the released p-nitrophenol is measured at a specific wavelength (e.g., 405 nm). The percentage of inhibition is calculated, and the IC50 value is determined.[2]

Cell Viability Assay (MTT Assay)

Cancer cell lines are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The EC50 values are calculated from dose-response curves.

Anti-tubercular Activity Assay (Microplate Alamar Blue Assay)

The antimycobacterial activity is assessed using the Microplate Alamar Blue Assay (MABA). Mycobacterium tuberculosis H37Ra is grown in Middlebrook 7H9 broth supplemented with OADC. The bacterial culture is exposed to serial dilutions of the test compounds in a 96-well plate and incubated. After a period of incubation, Alamar blue solution is added to each well, and the plates are re-incubated. The color change from blue to pink indicates bacterial growth. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.[7]

Visualizations

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Scaffold_Selection Scaffold Selection (this compound) Library_Design Library Design (R-group variation) Scaffold_Selection->Library_Design Synthesis Chemical Synthesis Library_Design->Synthesis Screening Primary Screening (e.g., Kinase Assay) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Secondary_Assay Secondary Assays (e.g., Cell Viability) Hit_ID->Secondary_Assay SAR_Analysis SAR Analysis Secondary_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Library_Design Iterative Design Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: General workflow of a structure-activity relationship (SAR) study.

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor 2-Amino-4-aryl- 5-chloropyrimidine Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

SAR_Logic cluster_substitutions Substitutions & Effects cluster_activity Biological Activity Core This compound Core C4_Sub C4 Position Aryl Group (e.g., Kinase Inhibitors) Amine Group (e.g., Anticancer) Core->C4_Sub C5_Sub C5 Position Halogen (e.g., VEGFR-2/CDK1) Core->C5_Sub C6_Sub C6 Position Hydrophobic Group (e.g., Anti-TB) Core->C6_Sub Kinase Kinase Inhibition C4_Sub:f1->Kinase Anticancer Anticancer C4_Sub:f2->Anticancer C5_Sub->Kinase AntiTB Anti-tubercular C6_Sub->AntiTB

Caption: Logical relationships in the SAR of 2-aminopyrimidine derivatives.

References

Validating the Mechanism of Action of 2-Amino-4-chloropyrimidine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its ability to form key hydrogen bonds within the ATP-binding pocket of various kinases has led to the successful development of several FDA-approved drugs for the treatment of cancer. This guide provides a comparative analysis of the mechanism of action of prominent 2-aminopyrimidine-based drugs, supported by experimental data and detailed protocols. We will compare these drugs against alternative inhibitors that target the same signaling pathways but lack the 2-aminopyrimidine core, offering a broader perspective for researchers in the field.

I. Tyrosine Kinase Inhibitors: Targeting BCR-ABL in Chronic Myeloid Leukemia

The fusion protein BCR-ABL is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML). Imatinib, a landmark drug featuring the 2-aminopyrimidine scaffold, was the first highly successful targeted therapy for CML.

Data Presentation: Comparative Inhibitory Potency (IC50)

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Imatinib and its alternatives against the BCR-ABL kinase and other relevant off-target kinases. Lower IC50 values indicate greater potency.

DrugScaffoldBCR-ABL (nM)c-Kit (nM)PDGFR (nM)Src (nM)
Imatinib 2-Aminopyrimidine 600[1]100[1][2]100[1][2]>1000
NilotinibPhenylamino-pyrimidine20-60[3]210[3]69[3]-
DasatinibAminothiazole0.6-9[4]---
BosutinibAnilino-quinoline2.4[5]--1.2[6]
PonatinibImidazo[1,2-b]pyridazine0.37[7]13[7]1.1[7]5.4[7]

Signaling Pathway Diagram

BCR_ABL_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus PDGFR PDGFR cKIT c-KIT BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate Protein BCR_ABL->Substrate Phosphorylates ATP ATP ATP->BCR_ABL Binds to active site pSubstrate Phosphorylated Substrate Substrate->pSubstrate RAS_RAF RAS-RAF-MEK-ERK Pathway pSubstrate->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway pSubstrate->PI3K_AKT STAT JAK-STAT Pathway pSubstrate->STAT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition STAT->Proliferation Imatinib Imatinib (2-Aminopyrimidine) Imatinib->BCR_ABL Inhibits Alternatives Nilotinib, Dasatinib, Bosutinib, Ponatinib Alternatives->BCR_ABL Inhibit

Caption: BCR-ABL Signaling Pathway and Inhibition by Tyrosine Kinase Inhibitors.

Experimental Protocols: In Vitro Kinase Assay

Objective: To determine the IC50 value of a test compound against a specific tyrosine kinase.

Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is quantified, often by measuring the amount of ATP consumed (and ADP produced).

Materials:

  • Recombinant human kinase (e.g., Bcr-Abl, c-Kit, PDGFR)

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • ATP solution

  • Peptide substrate (e.g., a synthetic peptide with a tyrosine residue)

  • Test compound (e.g., Imatinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound, recombinant kinase, and peptide substrate in the kinase assay buffer.

  • Initiation: Start the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the generated ADP back to ATP. Incubate at room temperature for 30 minutes.

  • Signal Detection: Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

II. Cyclin-Dependent Kinase (CDK) 4/6 Inhibitors: Targeting the Cell Cycle in Breast Cancer

The 2-aminopyrimidine scaffold is also central to a class of drugs that inhibit CDK4 and CDK6. These kinases are critical for the progression of the cell cycle from the G1 to the S phase. Palbociclib, Ribociclib, and Abemaciclib are approved for the treatment of HR+, HER2- breast cancer.

Data Presentation: Comparative Inhibitory Potency (IC50)

The following table compares the biochemical potency of 2-aminopyrimidine-based CDK4/6 inhibitors.

DrugScaffoldCDK4/Cyclin D1 (nM)CDK6/Cyclin D3 (nM)
Palbociclib Pyrido[2,3-d]pyrimidin-7-one 11[8]16[8]
Ribociclib Pyrido[2,3-d]pyrimidin-7-one 10[8]39[8]
Abemaciclib 2,4-diamino-5-benzimidazole-pyrimidine 2[8]4[8]

Note: While Palbociclib and Ribociclib are based on a pyrido[2,3-d]pyrimidine core, this is a fused ring system derived from a pyrimidine base. Abemaciclib contains a distinct 2,4-diaminopyrimidine core.

Signaling Pathway Diagram

CDK46_Signaling_Pathway cluster_extracellular cluster_cytoplasm cluster_nucleus Mitogens Mitogens Receptor Receptor Mitogens->Receptor CyclinD Cyclin D Receptor->CyclinD Upregulates CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates E2F E2F Rb->E2F Binds and Inactivates pRb p-Rb Rb->pRb G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes pRb->E2F Releases CDK46_Inhibitors Palbociclib, Ribociclib, Abemaciclib CDK46_Inhibitors->CDK46_CyclinD Inhibit Hormone_Therapy Letrozole, Fulvestrant (Alternative/Adjunct) Hormone_Therapy->CyclinD Downregulates (indirectly)

Caption: CDK4/6 Signaling Pathway in Cell Cycle Progression and its Inhibition.

Experimental Protocols: Cell Proliferation Assay (MTT Assay)

Objective: To measure the effect of a CDK4/6 inhibitor on the viability and proliferation of cancer cells.

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • HR+, HER2- breast cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., Palbociclib) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a no-cell control (blank).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

III. Epidermal Growth Factor Receptor (EGFR) Inhibitors: Targeting Mutations in Non-Small Cell Lung Cancer

Osimertinib is a third-generation EGFR tyrosine kinase inhibitor that contains a 2-aminopyrimidine core. It is designed to be effective against EGFR mutations that confer resistance to earlier-generation inhibitors, such as the T790M mutation.

Data Presentation: Comparative Inhibitory Potency (IC50)

The table below shows the IC50 values of Osimertinib and earlier-generation EGFR inhibitors against wild-type and mutant forms of EGFR.

DrugScaffoldEGFR (Exon 19 del) (nM)EGFR (L858R/T790M) (nM)EGFR (Wild-Type) (nM)
Osimertinib 2-Aminopyrimidine 12.92[9]11.44[9]493.8[9]
GefitinibAnilinoquinazoline~2-80>1000~200-2000
ErlotinibAnilinoquinazoline~5-50>1000~1000-2000

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus_egfr EGF EGF EGFR EGFR (with activating mutations e.g., Exon 19 del, L858R, T790M) EGF->EGFR Binds pEGFR Autophosphorylation EGFR->pEGFR Dimerization & ATP_EGFR ATP ATP_EGFR->pEGFR Binds to active site RAS_RAF_EGFR RAS-RAF-MEK-ERK Pathway pEGFR->RAS_RAF_EGFR PI3K_AKT_EGFR PI3K-AKT-mTOR Pathway pEGFR->PI3K_AKT_EGFR Proliferation_EGFR Cell Proliferation & Survival RAS_RAF_EGFR->Proliferation_EGFR PI3K_AKT_EGFR->Proliferation_EGFR Osimertinib Osimertinib (2-Aminopyrimidine) Osimertinib->EGFR Irreversibly Inhibits (including T790M) Alternatives_EGFR Gefitinib, Erlotinib (Anilinoquinazoline) Alternatives_EGFR->EGFR Reversibly Inhibit (less effective on T790M)

Caption: EGFR Signaling Pathway and Inhibition by Tyrosine Kinase Inhibitors.

Experimental Protocols: Western Blot for EGFR Phosphorylation

Objective: To assess the direct inhibitory effect of a compound on EGFR autophosphorylation in cells.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using an antibody specific to the phosphorylated form of EGFR, one can quantify the extent of its activation and how this is affected by an inhibitor.

Materials:

  • NSCLC cell line with relevant EGFR mutation (e.g., H1975 for T790M)

  • Cell culture medium

  • Test compound (e.g., Osimertinib) dissolved in DMSO

  • EGF (Epidermal Growth Factor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal EGFR phosphorylation. Treat with various concentrations of the test compound for 2-4 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total EGFR.

  • Data Analysis: Quantify the band intensities. The level of phospho-EGFR is normalized to the level of total EGFR. The inhibitory effect of the compound is determined by comparing the normalized phospho-EGFR levels in treated versus untreated cells.

Conclusion

The 2-aminopyrimidine scaffold is a privileged structure in the design of kinase inhibitors, forming the backbone of several highly successful targeted cancer therapies. This guide demonstrates that while these drugs share a common core, their specific substitutions and resulting chemical properties lead to distinct inhibitory profiles and clinical applications. By comparing their mechanisms of action and the experimental methodologies used for their validation against non-2-aminopyrimidine alternatives, we can better appreciate the nuances of kinase inhibitor drug discovery and provide a foundation for the development of next-generation therapeutics.

References

Comparative Docking Analysis of 2-Amino-4-chloropyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in-silico evaluation of 2-amino-4-chloropyrimidine-based compounds targeting key protein kinases implicated in cancer.

This guide provides an objective comparison of the binding affinities and inhibitory activities of various this compound and related pyrimidine derivatives against several crucial protein kinase targets in cancer therapy. The presented data, summarized from multiple studies, offers valuable insights for the rational design and development of novel and potent kinase inhibitors. Detailed experimental protocols for molecular docking are also provided to ensure reproducibility and facilitate further research.

Comparative Binding Affinity and In Vitro Activity

The following tables summarize the binding energies and inhibitory concentrations (IC50) of selected this compound and other pyrimidine derivatives against key protein kinases. Lower binding energy values indicate a higher predicted binding affinity, while lower IC50 values represent greater potency in inhibiting kinase activity.

Table 1: Docking Results and Inhibitory Activity of Pyrimidine Derivatives against Epidermal Growth Factor Receptor (EGFR)

Compound IDBinding Energy (kcal/mol)IC50 (µM)TargetKey Interacting Residues
6a Not Specified0.163EGFRNot Specified
6b Not Specified0.126EGFRNot Specified
4Aiii Not Specified0.19EGFRNot Specified
5Bii Not Specified> 0.19EGFRNot Specified

Data sourced from multiple studies, highlighting the potential of pyrimidine derivatives as EGFR inhibitors. Compounds 6a and 6b, pyrazolo[1,5-a]pyrimidine derivatives, showed potent dual inhibition of EGFR and HER2.[1] Pyrazoline derivative 4Aiii also demonstrated significant EGFR kinase inhibition.[2]

Table 2: Docking Results and Inhibitory Activity of Pyrimidine Derivatives against Aurora Kinases

Compound IDBinding Energy (kcal/mol)IC50 (nM)Target(s)Key Interacting Residues
12a Not Specified309 (A), 293 (B)Aurora A, Aurora BNot Specified
Alisertib Not Specified1.2 (A)Aurora ANot Specified
Barasertib Not Specified0.37 (B)Aurora BNot Specified
38j Not Specified7.1 (A), 25.7 (B)Aurora A, Aurora BNot Specified

This table showcases the potency of various pyrimidine-based compounds against Aurora kinases A and B. Compound 12a, a 2,4-disubstituted pyrimidine, showed inhibitory activity against both Aurora A and B.[3] Alisertib, Barasertib, and compound 38j are other examples of potent pyrimidine-based Aurora kinase inhibitors.[4]

Table 3: Docking Results of Pyrimidine Derivatives against Cyclin-Dependent Kinase 2 (CDK2)

Compound IDBinding Energy (kcal/mol)Key Interacting Residues
4c -7.9THR 165, GLU 12, LYS 33, THR 14
4a -7.7LYS 33, THR 14, THR 165, GLU 12
4h -7.5THR 14, ILE 10
4b -7.4Not specified

These results indicate the predicted binding affinities of different 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl)pyrimidin-2-amine derivatives against the CDK2 receptor.[5]

Experimental Protocols: Molecular Docking

This section outlines a generalized, detailed methodology for performing molecular docking studies with this compound inhibitors, primarily based on the widely used AutoDock software.[6]

Step 1: Preparation of the Receptor Protein

  • Protein Structure Retrieval: Obtain the three-dimensional crystal structure of the target protein (e.g., EGFR, Aurora Kinase A, CDK2) from the Protein Data Bank (PDB).

  • Protein Clean-up: Remove all non-essential molecules from the PDB file, such as water molecules, co-factors, and existing ligands.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign appropriate Kollman charges.

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom types required by AutoDock.

Step 2: Preparation of the Ligand (this compound Derivative)

  • Ligand Structure Creation: Draw the two-dimensional structure of the this compound derivative using a chemical drawing tool like ChemDraw or MarvinSketch.

  • 3D Structure Generation and Optimization: Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Torsion Tree Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.

  • File Format Conversion: Save the prepared ligand structure in the PDBQT file format.

Step 3: Grid Box Generation

  • Binding Site Identification: Identify the active site of the target protein, typically the ATP-binding pocket for kinase inhibitors.

  • Grid Box Definition: Define a three-dimensional grid box that encompasses the entire binding site. The grid box size should be sufficient to allow the ligand to move and rotate freely within the active site.

  • Grid Parameter File Generation: Create a grid parameter file that specifies the dimensions and coordinates of the grid box.

Step 4: Docking Simulation

  • Docking Parameter File (DPF) Creation: Prepare a docking parameter file that specifies the names of the prepared receptor and ligand PDBQT files, the grid parameter file, and the docking algorithm to be used (e.g., Lamarckian Genetic Algorithm).

  • Running AutoDock: Execute the AutoDock program using the prepared DPF. AutoDock will then perform the docking simulation, exploring different conformations and orientations of the ligand within the protein's active site.

Step 5: Analysis of Results

  • Docking Log File (DLG) Analysis: The results of the docking simulation are written to a docking log file. This file contains information about the different docked conformations (poses), their corresponding binding energies, and the number of conformations in each cluster.

  • Visualization: Use molecular visualization software like PyMOL or Discovery Studio to visualize the docked poses of the this compound derivative within the protein's binding site. This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.

Visualizations

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (from PDB) PDB_Prep Receptor Preparation (Add H, Assign Charges) PDB->PDB_Prep Ligand_2D Ligand 2D Structure Ligand_3D Ligand 3D Conversion & Energy Minimization Ligand_2D->Ligand_3D Grid Grid Box Generation (Define Active Site) PDB_Prep->Grid Ligand_3D->Grid Docking Run Docking Algorithm (e.g., AutoDock) Grid->Docking Results Analyze Docking Results (Binding Energy, Poses) Docking->Results Visualization Visualize Interactions (Hydrogen Bonds, etc.) Results->Visualization

A typical workflow for a comparative molecular docking study.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor Inhibitor->EGFR Inhibition

EGFR signaling pathway and the inhibitory action of this compound derivatives.

References

Safety Operating Guide

Proper Disposal of 2-Amino-4-chloropyrimidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-Amino-4-chloropyrimidine is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is known to be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE): A thorough risk assessment should be conducted before handling. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[1][4]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber. Gloves should be inspected before use and properly disposed of after handling.[1][4]

  • Body Protection: A laboratory coat or other suitable protective clothing to prevent skin contact.[1][4]

  • Respiratory Protection: If dust or aerosols are likely to be generated, a NIOSH/MSHA-approved respirator is required.[4]

Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] An eyewash station and safety shower must be readily accessible.[1][4]

Spill Response Protocol

In the event of a spill, immediate and decisive action is necessary to contain the area and prevent exposure.

Experimental Protocol for Small Spill Cleanup:

  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. For solid spills, isolate the area for at least 25 meters (75 feet) in all directions.[4]

  • Ventilate: Ensure the area is well-ventilated, ideally within a chemical fume hood.[4]

  • Containment: Carefully dampen the solid spill material with water to prevent dust from becoming airborne.[4]

  • Collection: Using absorbent paper dampened with water, carefully transfer the material into a suitable, labeled container for hazardous waste.[4]

  • Decontamination: Wash all contaminated surfaces with a soap and water solution.[4] All contaminated PPE and cleanup materials should be placed in a vapor-tight plastic bag for disposal as hazardous waste.[4]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved hazardous waste disposal program.[5] Under no circumstances should this compound be discharged into the sanitary sewer system or disposed of as general solid waste.[6]

  • Waste Identification and Segregation: this compound is a halogenated organic compound and must be segregated from non-halogenated chemical waste.[6] Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[1]

  • Waste Collection and Containerization:

    • Solid Waste: Collect solid this compound waste in a dedicated, properly labeled, and sealable container that is compatible with the chemical.[6]

    • Liquid Waste (Solutions): If the compound is in a solution, collect it in a designated, leak-proof, and clearly labeled waste container for halogenated organic liquids.[6]

  • Labeling: Clearly label the waste container with the full chemical name, "Waste this compound," and any applicable hazard symbols.[5]

  • Storage Pending Disposal: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][5] Keep the container tightly closed and away from incompatible materials.[1][5]

  • Final Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company.[1][5] The recommended method of disposal is controlled incineration with flue gas scrubbing.[4][7]

Quantitative Data Summary

ParameterValueReference
CAS Number 3993-78-0
Molecular Formula C4H4ClN3
Molecular Weight 129.55 g/mol
Melting Point 155-160 °C (decomposes)[8]
Storage Temperature 2-8°C

Disposal Workflow

DisposalWorkflow start Start: Disposal of This compound ppe Wear Appropriate PPE - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe segregate Segregate Waste (Halogenated Organic) ppe->segregate collect Collect Waste in a Labeled, Sealed, Compatible Container segregate->collect check_incompatible Check for Incompatible Waste Mixtures (e.g., Strong Acids, Oxidizing Agents) collect->check_incompatible check_incompatible->segregate Incompatible store Store in a Secure, Ventilated Hazardous Waste Area check_incompatible->store Compatible improper_disposal Improper Disposal (Sewer, Regular Trash) contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs disposal Professional Disposal (e.g., Controlled Incineration) contact_ehs->disposal

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Handling Protocols for 2-Amino-4-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 2-Amino-4-chloropyrimidine, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation or damage, and respiratory irritation. It is also harmful if swallowed.[1][2][3][4] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure risks.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses or GogglesChemical splash-resistant with side shields.[1] A face shield may be appropriate in some situations.[1][2]
Hand Protection Chemically Resistant GlovesNitrile rubber gloves are a suitable option.[5] It is recommended to change gloves regularly, with intervals of 30 to 60 minutes, or immediately if they become damaged or contaminated.[6]
Body Protection Protective ClothingA standard laboratory coat is required to prevent skin contact.[1][5]
Respiratory Protection RespiratorIn areas with inadequate ventilation or where dust formation is likely, a NIOSH-approved N95 dust mask or a respirator with a suitable particulate filter should be used.[2][7][8]

Safe Handling and Storage Procedures

Proper handling and storage are crucial for preventing accidents and maintaining the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][5][8]

  • Avoid the formation and inhalation of dust.[1][7][9]

  • Wash hands thoroughly with soap and water after handling the substance.[1][5][9]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[1][9][10]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][7][8]

  • Keep containers tightly sealed to prevent contamination and exposure.[1][4][7]

  • Store away from incompatible materials, such as strong oxidizing agents and strong acids.[5][7]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

start Start: Prepare for Handling ppe Step 1: Don Appropriate PPE - Gloves - Eye Protection - Lab Coat - Respirator (if needed) start->ppe handling Step 2: Chemical Handling - Use in well-ventilated area - Avoid dust generation - Minimize quantities ppe->handling spill Spill or Exposure? handling->spill spill_response Spill Response: - Evacuate area - Wear appropriate PPE - Contain and clean up spill - Report incident spill->spill_response Spill exposure_response Exposure Response: - Skin: Wash with soap and water - Eyes: Rinse with water - Inhalation: Move to fresh air - Seek medical attention spill->exposure_response Exposure waste_collection Step 3: Waste Collection - Collect waste in a designated, labeled, and sealed container spill->waste_collection No spill_response->waste_collection exposure_response->ppe storage Step 4: Temporary Storage - Store waste in a secure and ventilated hazardous waste area waste_collection->storage disposal Step 5: Final Disposal - Arrange for disposal by a licensed waste disposal company storage->disposal end End: Decontaminate & Remove PPE disposal->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-chloropyrimidine
Reactant of Route 2
Reactant of Route 2
2-Amino-4-chloropyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.